Neoundecanoic acid
Description
Contextualization within Fatty Acid Research
Fatty acids are fundamental building blocks of lipids and are broadly categorized into straight-chain and branched-chain fatty acids (BCFAs). While straight-chain fatty acids have been extensively studied due to their central roles in metabolism and cellular structure, BCFAs have emerged as a significant area of investigation. BCFAs are characterized by one or more alkyl branches along their carbon chain. Neoundecanoic acid is a specific type of BCFA known as a neo-acid, where the alpha-carbon is fully substituted with alkyl groups, creating significant steric hindrance. exxonmobilchemical.com This unique structure imparts high thermal and hydrolytic stability to its derivatives, a property that has been a key driver of its industrial use. exxonmobilchemical.comexxonmobil.com
In the broader context of fatty acid research, the study of BCFAs like this compound is crucial for understanding lipid diversity and function. Research has shown that BCFAs are not just industrial curiosities but are also found in various natural sources, from bacteria to plants. phcogj.com Their presence in the metabolome of organisms suggests specific biological roles that are yet to be fully elucidated.
Historical Perspectives on this compound Research
The history of this compound is intrinsically linked to the development of neo-acids by major chemical companies. The industrial synthesis of branched carboxylic acids, including neo-acids, was pioneered through methods like the Koch reaction. lookchem.com Companies such as ExxonMobil (under the trade name ExxonMobil™ NeoAcids) have been central to the commercial production of these compounds. exxonmobilchemical.comexxonmobil.com The initial focus of research and development was on the industrial applications of neo-acids due to their exceptional stability. exxonmobil.com An advertisement from 2002 highlights the long-standing presence and marketing of ExxonMobil Chemical's Neo Acids for their "great reactions." acs.org
Early research into neo-acids, including those in the C9 to C11 range which would encompass this compound, was largely driven by the need for high-performance lubricants, plasticizers, and chemical intermediates. exxonmobilchemical.comexxonmobil.com A historical collection from ExxonMobil's Baton Rouge facility, where Exxal™ branched alcohols were first produced in 1948, points to the long history of innovation in branched hydrocarbon derivatives. exxonmobil.comlsu.edu The development of these synthetic fatty acids provided a new class of molecules with distinct physical and chemical properties compared to naturally occurring fatty acids.
Current Research Landscape and Emerging Areas for this compound
The current research landscape for this compound is expanding beyond its traditional industrial applications. One of the notable emerging areas is its identification in natural products. A 2024 study on the metabolome of Capsicum annuum (bell pepper) identified this compound as one of the constituent compounds. phcogj.com This finding is significant as it suggests a potential biosynthetic pathway for this compound in plants and opens up avenues for investigating its physiological role in plant biology.
Another active area of research involves the synthesis and evaluation of this compound derivatives. For instance, research has explored the use of this compound in the creation of alkyl and aryl neoalkanamides, which have shown promise as highly effective insect repellents. ncsu.edu These studies highlight how the unique branched structure of this compound can be leveraged to design molecules with specific biological activities.
Furthermore, this compound is used in the synthesis of various metal carboxylates, such as those with zinc and lead, which have applications in different chemical processes. europa.eu The environmental fate and transport of such compounds are also beginning to be considered, as indicated by their inclusion in regulatory substance lists. europa.eueuropa.eueuropa.eu
Significance of Branched-Chain Fatty Acids in Scientific Inquiry
The study of branched-chain fatty acids (BCFAs) holds considerable significance in scientific inquiry for several reasons. BCFAs are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and adapting to environmental stress. The synthesis of BCFAs in bacteria is a well-studied process, often initiated from branched-chain amino acids.
In higher organisms, the roles of BCFAs are less understood but are an active area of research. They are present in the human diet, primarily from dairy and meat products, and have been detected in human tissues. Emerging research suggests that BCFAs may have various biological effects, including potential roles in inflammation and metabolic regulation.
The unique physical properties conferred by the branched structure, such as a lower melting point and resistance to oxidation compared to their straight-chain isomers, make BCFAs and their derivatives valuable in various applications. The steric hindrance in neo-acids like this compound is a prime example of how molecular architecture can be tailored for specific functions, from industrial lubricants to potentially novel bioactive molecules. exxonmobilchemical.comexxonmobil.com The continued investigation into BCFAs is therefore crucial for advancing our understanding of lipid chemistry, biology, and their technological applications.
Structure
3D Structure
Properties
CAS No. |
106593-75-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |
InChI Key |
PCVAKFVNCSPYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Neoundecanoic Acid
Established Synthetic Routes for Neoundecanoic Acid Production
Established industrial and laboratory methods for producing this compound and structurally similar "neo-acids" primarily involve specific oxidation and carboxylation reactions or, more recently, derivation from renewable natural sources. These methods are foundational to the commercial availability of these highly branched carboxylic acids.
Oxidation Pathways for this compound Synthesis
The industrial synthesis of neo-acids, a class of synthetic trialkylacetic acids to which this compound belongs, is predominantly achieved through the Koch-Haaf reaction . This process involves the carboxylation of olefins using carbon monoxide in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄) combined with boron trifluoride (BF₃), or hydrofluoric acid (HF). uu.nllookchem.com The reaction typically proceeds at elevated pressures (20-100 bar) and temperatures (20-80 °C). lookchem.com
The mechanism begins with the protonation of an olefin (in this case, a C10 isomer like a decene) by the strong acid, forming a secondary carbocation. This carbocation rapidly rearranges to a more stable tertiary carbocation. uu.nllookchem.com Carbon monoxide then acts as a nucleophile, attacking the tertiary carbocation to form a highly reactive acylium cation intermediate. organicchemistrytutor.com In a subsequent step, the introduction of water hydrolyzes the acylium cation, yielding the final tertiary carboxylic acid, or neo-acid. uu.nlorganicchemistrytutor.com
A key characteristic of the Koch-Haaf synthesis is the generation of a highly branched structure where the carboxyl group is attached to a quaternary carbon atom. unionpetrochemical.com This "neo" structure provides significant steric hindrance, which is responsible for the exceptional thermal and hydrolytic stability of its derivatives. uu.nl While effective, this process requires harsh conditions and toxic substances like carbon monoxide, posing environmental and safety challenges. aiche.org A variation of this method uses formic acid as an in situ source of carbon monoxide, which can allow for milder reaction conditions. organicchemistrytutor.comgoogle.comtrea.com
Derivation from Natural Precursors in Laboratory Settings
In response to the need for more sustainable chemical production, significant research has focused on synthesizing neo-acids from renewable biomass. A promising pathway involves using lignocellulosic biomass, which is an abundant and non-edible feedstock. osti.gov Lignocellulose is primarily composed of cellulose, hemicellulose, and lignin. frontiersin.orgmdpi.com
One innovative strategy demonstrates the production of renewable neo-acids from biomass-derived furan (B31954) and keto acids. osti.govrsc.org The process involves two main steps:
C-C Coupling: A hydroxyalkylation/alkylation (HAA) reaction is performed between a 2-alkylfuran (e.g., 2-pentylfuran) and a keto acid (e.g., levulinic acid), both of which can be derived from biomass. This reaction, facilitated by a solid acid catalyst, couples the two molecules to create a furan-based neo-acid precursor. osti.gov
Ring-Opening: The furan ring of the precursor is then opened through hydrodeoxygenation (HDO) using a co-catalyst system, such as palladium on carbon (Pd/C) with a metal triflate, to yield the final neo-acid. osti.gov
This approach successfully produced a C23-neo-acid with a 40% yield in one study, demonstrating a viable green alternative to fossil fuel-based production. osti.gov The ability to derive the necessary precursors from agricultural waste like sugarcane bagasse or from various woods further enhances the sustainability of this method. mdpi.comresearchgate.net
Advanced Synthetic Methodologies
To overcome the limitations of traditional batch processing, such as safety concerns with hazardous reagents and scalability issues, advanced methodologies like continuous flow and microwave-assisted synthesis are being explored for the production of aliphatic carboxylic acids, including this compound.
Continuous Flow Synthesis Techniques for Aliphatic Carboxylic Acids
Continuous flow synthesis offers significant advantages over conventional batch methods by performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technique provides superior control over reaction parameters like temperature, pressure, and residence time, leading to improved reaction speed, product yield, and selectivity. marketresearchintellect.com
For the synthesis of aliphatic carboxylic acids, continuous flow systems have been effectively used to oxidize alcohols and aldehydes. marketresearchintellect.com For instance, a method employing hydrogen peroxide (H₂O₂) as the oxidant and a platinum (Pt) catalyst in a flow reactor has been reported for the direct conversion of various alcohols to their corresponding carboxylic acids with high yields (up to 99%). uu.nlatamanchemicals.com The system's ability to precisely manage the contact time between reactants and the catalyst allows for the selective synthesis of the acid without significant formation of aldehyde intermediates. atamanchemicals.com
The scalability of continuous flow has also been demonstrated. One study reported the synthesis of 25.2 grams of octanoic acid over a 210-hour period with a yield exceeding 96%, showcasing the robustness and stability of the catalytic system. atamanchemicals.com These techniques are readily applicable to the synthesis of this compound from a corresponding neo-undecanol, offering a safer and more efficient production route.
Microwave-Assisted Synthesis in this compound Chemistry
Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. google.com The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates significantly. google.comgoogle.com
This technology has been successfully applied to various reactions for producing carboxylic acids and their derivatives. For example, the synthesis of N-arylphthalamic acids from phthalic anhydride (B1165640) and amines was achieved in 1-3 minutes with excellent yields using a microwave oven, a reaction that would typically require much longer times with conventional heating. Similarly, methods have been developed for the microwave-assisted synthesis of 4-oxo-2-butenoic acids and other heterocyclic compounds, often with the benefits of being solvent-free, which adds to the environmental friendliness of the process. google.com
A patented method describes the production of fatty acid amides, including those from this compound, by first forming an ammonium (B1175870) salt and then irradiating it with microwaves in a specialized reactor. organicchemistrytutor.com This approach highlights the industrial potential of microwave technology for producing derivatives of this compound efficiently.
Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. Key principles include the use of renewable feedstocks, catalysis over stoichiometric reagents, and designing for energy efficiency. lookchem.com
The derivation of neo-acids from lignocellulosic biomass is a prime example of applying the use of renewable feedstocks . osti.govrsc.org This strategy directly replaces fossil fuel-derived olefins, reducing the carbon footprint and reliance on finite resources. aiche.orgosti.gov This aligns with the goal of creating a more sustainable chemical industry. marketresearchintellect.com
The principle of catalysis is central to both established and emerging synthetic routes. The Koch-Haaf reaction relies on strong acid catalysts, and modern advancements are exploring heterogeneous catalysts like zeolites to improve recyclability and reduce waste. uu.nllookchem.com Furthermore, the bio-based routes utilize solid acid catalysts and noble metal co-catalysts, which can be recovered and reused, minimizing waste. osti.gov
By integrating these green chemistry principles, research is paving the way for more environmentally benign and economically viable methods for producing this compound and other valuable chemicals.
Catalytic Systems for this compound Functionalization
The functionalization of this compound, a branched-chain carboxylic acid, is a key area of research for producing valuable derivatives. Catalytic systems are instrumental in achieving selective and efficient chemical transformations of this molecule. These systems often employ transition metal catalysts, photoredox catalysis, and enzymatic or bio-mimetic approaches to activate and modify the carboxylic acid group or the C-H bonds within the alkyl chain.
The development of these catalytic methodologies allows for a variety of functionalizations, including but not limited to, esterification, amidation, decarboxylative cross-coupling, and C-H activation/functionalization. These transformations are crucial for synthesizing new materials, specialty chemicals, and intermediates for various industries.
Recent advancements have focused on creating more sustainable and efficient catalytic processes. This includes the use of earth-abundant metals, developing reactions that can be performed under milder conditions, and designing catalysts with high turnover numbers and selectivity. The functionalization of the sterically hindered this compound presents unique challenges, driving the innovation of novel catalytic solutions.
Research in this area often involves a combination of experimental work and computational studies to understand reaction mechanisms and to design more effective catalysts. The ultimate goal is to develop practical and scalable catalytic systems for the selective functionalization of this compound, thereby expanding its utility and value.
Homogeneous and Heterogeneous Catalysis
Catalytic systems for the functionalization of this compound can be broadly categorized into homogeneous and heterogeneous catalysis. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.uk This often leads to high activity and selectivity due to the well-defined nature of the active catalytic species. chemguide.co.uk Transition metal complexes are common homogeneous catalysts for reactions such as esterification, amidation, and various cross-coupling reactions involving the carboxylic acid group. For instance, copper carboxylate complexes, which can be formed with this compound, are known to catalyze a range of organic reactions, including oxidations and coupling reactions. ontosight.ai
Heterogeneous catalysis , on the other hand, involves a catalyst that is in a different phase from the reactants. chemguide.co.uk This approach offers significant practical advantages, including easier separation of the catalyst from the reaction mixture, which facilitates catalyst recycling and reduces product contamination. nih.gov For the functionalization of carboxylic acids, solid acid or base catalysts are often employed. For example, metal oxides have been investigated for the catalytic pyrolysis of biomass, where they can convert carboxylic acid fractions into other useful chemicals. mdpi.com The development of heterogeneous catalysts for this compound functionalization is an active area of research, with a focus on creating robust and reusable catalytic systems. nih.gov
Transition Metal Catalysis
Transition metals play a pivotal role in the catalytic functionalization of carboxylic acids like this compound. Metals such as palladium, copper, nickel, and iron are widely used due to their ability to facilitate a variety of chemical transformations.
Palladium (Pd): Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally used for activating C-X bonds (where X is a halide), recent developments have focused on the direct functionalization of C-H bonds. princeton.edunih.gov Ligand design is crucial in Pd-catalyzed C-H functionalization to control reactivity and selectivity. nih.gov For carboxylic acids, palladium catalysts can be employed in decarboxylative coupling reactions, where the carboxylic acid group is replaced with a new functional group.
Copper (Cu): Copper catalysts are attractive due to their lower cost and toxicity compared to precious metals like palladium. Copper carboxylates, which can be formed directly from this compound, are versatile catalysts for various organic transformations. ontosight.ai N-heterocyclic carbene (NHC)-copper complexes have emerged as effective catalysts for a range of reactions, including conjugate additions and hydrosilylation. beilstein-journals.org These systems offer high efficiency and selectivity in the synthesis of complex organic molecules.
Nickel (Ni): Nickel catalysis has gained prominence as a more sustainable alternative to palladium for cross-coupling reactions. Metallaphotoredox catalysis, which combines nickel catalysis with photoredox catalysis, has enabled the direct use of aliphatic carboxylic acids in diverse transformations like alkylation, arylation, and amination. princeton.edu
Iron (Fe): Iron is an earth-abundant and environmentally benign metal that is increasingly being explored for catalytic applications. Iron-based catalysts have shown promise in the ring-opening of epoxides with carboxylic acids, a key reaction in materials science. rsc.org The development of efficient iron catalysts for the functionalization of this compound is a growing area of interest.
Table 1: Transition Metal-Catalyzed Functionalization of Carboxylic Acids
| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Key Findings & Reference |
|---|---|---|---|---|
| Palladium(II) with mono-N-protected amino acid ligands | C-H Functionalization | Aliphatic acids | Functionalized aliphatic acids | Ligand acceleration enables enantioselective C(sp3)-H functionalization. nih.gov |
| Copper(I) with N-heterocyclic carbene (NHC) ligands | Conjugate Addition | Activated C=C bonds, organometallic reagents | Functionalized organic compounds | NHC-Cu(I) complexes are effective catalysts, stabilizing intermediates and controlling selectivity. beilstein-journals.org |
| Nickel/Photoredox | Decarboxylative Cross-Coupling | Aliphatic carboxylic acids | Alkylated, arylated, aminated products | Enables direct use of native carboxylic acids for diverse transformations. princeton.edu |
| Iron(III) benzoate (B1203000) complex with guanidinium (B1211019) carbonate | Epoxy-Carboxylic Acid Ring Opening | Terminal epoxides, carboxylic acids | Hydroxy esters | Highly efficient and sustainable halide-free cooperative catalyst system. rsc.org |
Photoredox and Metallaphotoredox Catalysis
Photoredox catalysis has emerged as a powerful strategy for the functionalization of organic molecules, including carboxylic acids. nih.gov This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a variety of chemical transformations. nih.gov The functionalization of carboxylic acids via photoredox catalysis often involves their conversion into redox-active esters or the direct use of the native carboxylic acid functionality. princeton.edu
Metallaphotoredox catalysis combines the advantages of photoredox catalysis with transition metal catalysis, enabling novel and highly selective transformations. princeton.edu In these systems, a photocatalyst absorbs light and engages in an SET event with a substrate or a transition metal complex, initiating the catalytic cycle. This dual catalytic approach has been successfully applied to the functionalization of carboxylic acids, allowing for reactions such as alkylation, arylation, amination, and trifluoromethylation under mild conditions. princeton.edu
For instance, the combination of a nickel catalyst with an iridium-based photocatalyst has been shown to facilitate the decarboxylative cross-coupling of aliphatic carboxylic acids. nih.gov This methodology allows for the formation of new carbon-carbon bonds by coupling the alkyl radical generated from the carboxylic acid with various coupling partners. The development of such metallaphotoredox systems for the functionalization of this compound holds significant promise for the synthesis of complex molecules from simple starting materials.
Enzymatic and Bio-mimetic Catalysis
Enzymatic and bio-mimetic catalytic systems offer a highly selective and environmentally friendly approach to the functionalization of this compound. Enzymes, as natural catalysts, operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. Lipases, for example, are commonly used for the esterification of fatty acids, and could potentially be applied to the synthesis of this compound esters.
Bio-mimetic catalysis seeks to replicate the function of enzymes using synthetic catalysts. This can involve designing small molecule catalysts that mimic the active site of an enzyme or developing artificial metalloenzymes. nih.gov For instance, metalloporphyrins, which are synthetic analogues of the active sites of cytochrome P450 enzymes, are capable of catalyzing the functionalization of C-H bonds through various atom/group transfer processes. rsc.org These systems can be used for hydroxylation, amination, and alkylation reactions, providing direct routes for converting hydrocarbons into more valuable functionalized molecules. rsc.org
The development of artificial metalloenzymes through directed evolution has shown great potential for catalyzing abiological reactions with high efficiency and selectivity. nih.gov By incorporating a metal cofactor into a protein scaffold, it is possible to create novel catalysts for a wide range of chemical transformations. This approach could be harnessed to develop specific catalysts for the targeted functionalization of this compound.
Derivatives of Neoundecanoic Acid: Synthesis and Research Applications
Synthesis and Characterization of Neoundecanoic Acid Esters
Esters of this compound are a significant class of derivatives, with research focusing on their synthesis through various methods and their subsequent application in polymerization studies.
Vinyl neoundecanoate is a key monomer in the production of specialty polymers. Its synthesis typically involves the reaction of this compound with acetylene. The polymerization of vinyl esters like vinyl neoundecanoate can be achieved through free-radical polymerization. mdpi.com This process involves three main steps: initiation, propagation, and termination. diva-portal.org Initiators are used to create radicals in the reaction mixture, which then propagate by reacting with monomer units to form polymer chains. diva-portal.orgnih.gov
Research has been conducted on the kinetics and mechanisms of the polymerization of vinyl esters. For instance, studies on the bulk free-radical polymerization of vinyl neodecanoate have provided insights into the reaction kinetics over a range of temperatures. researchgate.net The polymerization of vinyl esters can be influenced by the presence of other polymers, such as polybutadiene, which can retard the polymerization rate through a chain transfer mechanism. researchgate.net
The properties of the resulting polymers, such as poly(vinyl neoundecanoate), can be tailored by controlling the polymerization conditions and by copolymerizing with other vinyl monomers. mdpi.com These polymers find applications in adhesives, coatings, and as binders. mdpi.comdiva-portal.org
The synthesis of this compound esters is primarily achieved through esterification, a reaction between the carboxylic acid and an alcohol. medcraveonline.com Research has explored various catalytic methods to enhance the efficiency and yield of this process.
One effective method involves the use of a macro-reticular structured sulfonic acid cation exchange resin as a catalyst. google.com This heterogeneous catalyst allows for the esterification of neo-acids, including this compound, with a variety of alcohols under mild conditions, resulting in high yields of pure esters. google.com The catalyst is also easily recoverable and reusable. google.com The rate of esterification can be influenced by the type of alcohol used, with straight-chain alcohols generally reacting faster than more complex alcohols like oxo alcohols and polyols. google.com
The Fischer esterification, which uses an acid catalyst such as sulfuric acid or tosic acid in the presence of excess alcohol, is another common method. masterorganicchemistry.com The reaction is an equilibrium process, and the yield can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Enzymatic esterification, utilizing lipases as biocatalysts, offers a more environmentally friendly approach. medcraveonline.com Lipases can catalyze esterification reactions under mild conditions, leading to high catalytic efficiency and easier separation of products. medcraveonline.com
| Esterification Method | Catalyst | Key Features |
| Cation Exchange Resin Catalysis | Macro-reticular sulfonic acid cation exchange resin | Mild reaction conditions, high yields, reusable catalyst. google.com |
| Fischer Esterification | Sulfuric acid, Tosic acid | Equilibrium reaction, driven by excess alcohol or water removal. masterorganicchemistry.com |
| Enzymatic Esterification | Lipases | Environmentally friendly, high selectivity, mild conditions. medcraveonline.com |
Synthesis and Investigation of this compound Amides
Amides of this compound represent another important class of derivatives with applications ranging from industrial additives to biologically active compounds.
Traditional methods for producing fatty acid amides often involve high temperatures and long reaction times. sciencepublishinggroup.com To address these limitations, continuous production methodologies have been developed. One such innovative process involves the direct reaction of fatty acids with amines to form an ammonium (B1175870) salt, which is then converted to the fatty acid amide via microwave irradiation. google.comgoogle.com This method allows for a safe, reproducible, and industrially relevant production of fatty acid amides in a continuous manner. google.com The use of a monomode microwave applicator ensures efficient and quantitative absorption of microwave energy by the reaction mixture. google.comgoogle.com This process is suitable for producing both secondary and tertiary amides. google.com
Another approach involves the reaction of glycerides with ammonia (B1221849) or amines in an autoclave, sometimes with the use of catalysts like copper or nickel. wipo.int
The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). wikipedia.org SAR studies are crucial in medicinal chemistry and materials science for designing molecules with specific desired effects. wikipedia.orggardp.org
Research on alkyl and aryl neoalkanamides has demonstrated their effectiveness as insect repellents. nih.gov Specifically, neoalkanamides with a total carbon number between 11 and 14 have shown high repellency against various insects, including cockroaches and ants. nih.gov For example, methyl neodecanamide and propyl neodecanamide were found to be highly repellent. nih.gov These studies highlight how modifications to the amide structure can significantly impact its biological activity. nih.govnih.gov
| Neoalkanamide | Observed Activity |
| Methyl neodecanamide | Highly repellent to German cockroaches, American cockroaches, and carpenter ants. nih.gov |
| Propyl neodecanamide | Highly repellent to German cockroaches, American cockroaches, and carpenter ants. nih.gov |
| Methyl neotridecanamide | Highly repellent to German cockroaches, American cockroaches, and carpenter ants. nih.gov |
Metal Carboxylate Complexes of this compound
This compound readily forms complexes with various transition metals, creating metal carboxylates with a wide range of applications. wikipedia.org These complexes are formed by the reaction of a metallic raw material with the organic acid. durachem.com The carboxylate group of this compound can coordinate with the metal ion through its oxygen atoms, forming stable complexes. ontosight.aiontosight.ai
These metal complexes are utilized in numerous industrial applications. For example, they are commonly used as driers or siccatives in alkyd-based paints and coatings, where they act as catalysts to reduce drying times. durachem.com The metal in the complex is responsible for this catalytic action. durachem.com Metals such as manganese, copper, and zinc can form complexes with this compound. ontosight.aiontosight.aiontosight.ai For instance, manganese complexes with neoundecanoate ligands are explored for their catalytic, magnetic, and optical properties. ontosight.ai Similarly, copper carboxylates can act as catalysts in organic reactions and as precursors for nanomaterials. ontosight.ai Lead salts of this compound have also been documented. europa.eu
The properties and applications of these metal carboxylate complexes are dependent on the specific metal, its oxidation state, and the coordination geometry of the ligands. ontosight.aiontosight.ai
Synthesis and Coordination Chemistry of Copper Neoundecanoates
Copper neoundecanoates are a class of metal carboxylates that feature a copper center coordinated with one or more neoundecanoate ligands. ontosight.ai The synthesis of these compounds typically involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297), with this compound or its corresponding salt. mdpi.comoneonta.edu The neoundecanoate ligand coordinates to the copper ion through the oxygen atoms of its carboxylate group (-COO-), forming stable complexes. ontosight.ai
The coordination environment around the copper(II) ion in these complexes can vary, leading to different structural motifs. Common geometries include square planar or octahedral arrangements. ontosight.ai A particularly notable structure for copper carboxylates is the "paddle-wheel" conformation, where two copper atoms are bridged by four carboxylate ligands. mdpi.com In such dinuclear structures, additional ligands, like chloride or water molecules, can occupy the axial positions, resulting in a square-pyramidal coordination around each copper ion. mdpi.com
Research into copper carboxylates, including neoundecanoates, is driven by their potential as catalysts in organic reactions like oxidations and coupling reactions, and as precursors for creating copper-based nanomaterials. ontosight.ai
Table 1: Synthesis and Properties of Copper Carboxylate Complexes
| Parameter | Description | Reference |
|---|---|---|
| Synthesis Method | Reaction of a copper(II) salt (e.g., copper(II) acetate monohydrate) with the corresponding carboxylic acid or its salt in a suitable solvent like methanol (B129727) or ethanol. | mdpi.comoneonta.edu |
| Ligand | Neoundecanoate, which coordinates via its carboxylate group. | ontosight.ai |
| Common Copper Oxidation State | Cu(II) is most common due to the stability of its carboxylate complexes. | ontosight.ai |
| Coordination Geometry | Can be monomeric (square planar, octahedral) or dimeric. | ontosight.ai |
| Common Structural Motif | Dinuclear "paddle-wheel" structures are frequently observed for copper(II) carboxylates. | mdpi.com |
| Potential Applications | Catalysis in organic synthesis, precursors for materials science. | ontosight.ai |
Exploration of Other Metal Neoundecanoate Derivatives (e.g., Manganese)
The principles of coordination chemistry extend to other transition metals, leading to a variety of metal neoundecanoate derivatives. Manganese neoundecanoates are one such class of compounds, formed by the reaction of manganese salts with neoundecanoate ligands. ontosight.aiontosight.ai These complexes are part of the broader family of manganese carboxylates, which are investigated for their unique magnetic and catalytic properties. ontosight.ai
In these derivatives, the manganese ion is coordinated by the carboxylate oxygen atoms of the neoundecanoate ligands. ontosight.ai Manganese can exist in multiple oxidation states, which, combined with the specific arrangement of the ligands, significantly influences the complex's properties. ontosight.aiontosight.ai The synthesis can be tuned to create mixed-ligand complexes, where neoundecanoate is combined with other ligands like borates or different carboxylates to modify the steric and electronic environment around the metal center. ontosight.aiontosight.ai For instance, manganese, borate, neodecanoate complexes have been synthesized and show potential as catalysts in oxidation and polymerization reactions and as antimicrobial agents. ontosight.ai
The green synthesis of manganese nanoparticles often utilizes manganese salts like manganese acetate as precursors, highlighting the role of carboxylate ligands in controlling metal ion reactivity. oiccpress.comjapsonline.com
Table 2: Research Highlights of Manganese Carboxylate Derivatives
| Research Area | Findings | Reference |
|---|---|---|
| Synthesis | Typically formed from the reaction of manganese salts with carboxylate ligands. Mixed-ligand complexes can be created to tune properties. | ontosight.aiontosight.ai |
| Coordination | Manganese center is coordinated to carboxylate oxygens. The coordination environment influences magnetic and catalytic behavior. | ontosight.aislu.se |
| Catalytic Applications | Manganese carboxylate complexes have shown activity in oxidation and polymerization reactions. | ontosight.ai |
| Materials Science | Used as precursors for magnetic materials and in the green synthesis of manganese dioxide nanoparticles. | ontosight.aioiccpress.com |
| Biological Applications | Investigated for potential use as enzyme inhibitors and antimicrobial agents. | ontosight.aijpionline.org |
Novel this compound Derivatives for Specialized Research Applications
The unique branched structure of this compound makes it a valuable moiety for incorporation into larger, more complex molecules for specialized applications in research and materials science.
The chemical modification of molecules by incorporating specific functional groups is a cornerstone of modern chemistry, used to develop new materials, pharmaceuticals, and research tools. nih.gov The this compound moiety, with its tertiary α-carbon and 11-carbon chain, can be incorporated into larger organic structures to impart specific properties such as lipophilicity, steric bulk, and stability.
This strategy is analogous to the incorporation of other building blocks, such as amino acids or nucleic acid derivatives, into complex structures to create novel functions. amerigoscientific.comnih.gov For example, in polymer chemistry, carboxylic acids are used as monomers or modifiers to influence the properties of the final material. The incorporation of a this compound moiety could be used to create polymers with tailored thermal or mechanical properties. Similarly, in the development of specialized surfactants or lubricants, its branched structure could provide enhanced surface activity or stability. While direct examples in pharmaceutical synthesis are not detailed in the provided context, the principle of using functionalized building blocks is well-established for creating molecules with desired biological activity. nih.govrsdjournal.org
Nature employs sophisticated enzymatic pathways to synthesize a vast array of fatty acids, including those with branched chains. microbenotes.com The biosynthesis of branched-chain fatty acids (BCFAs), a class that includes isomers of this compound, is distinct from the synthesis of straight-chain fatty acids. wikipedia.org
This process often utilizes α-keto acids derived from the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine as primers. wikipedia.orgresearchgate.net These primers are then elongated by a specialized branched-chain fatty acid synthesizing system. wikipedia.org Key enzymes in this pathway include acetohydroxy acid synthase, ketol-acid reductoisomerase, and dihydroxy-acid dehydratase, which are involved in producing the initial α-keto acid primers from carbohydrate metabolism. frontiersin.org Another critical enzyme is BCKA decarboxylase, which converts the α-keto acids into the acyl-CoA primers needed for fatty acid chain elongation. wikipedia.org This integration of amino acid and fatty acid metabolism provides a pathway for creating diverse fatty acid structures, including medium-chain and branched-chain variants. uky.edu
Table 3: Key Components in the Biosynthesis of Branched-Chain Fatty Acids
| Component | Role in Biosynthesis | Reference |
|---|---|---|
| Primers (α-Keto Acids) | Derived from branched-chain amino acids (valine, leucine, isoleucine); they initiate the fatty acid chain. | wikipedia.org |
| Branched-Chain Fatty Acid Synthase | An enzymatic system that utilizes the α-keto acid primers to build the branched carbon chain. | microbenotes.com |
| BCKA Decarboxylase | An enzyme that decarboxylates the α-keto acids to produce the acyl-CoA primers for synthesis. | wikipedia.org |
| Ketol-acid reductoisomerase (IlvC) | A key enzyme in the biosynthetic pathway for producing BCAA-derived keto acids. | frontiersin.org |
Biochemical Pathways and Metabolic Research Involving Neoundecanoic Acid
Integration of Neoundecanoic Acid into Lipid Metabolic Pathways (in vitro/non-human models)
The integration of exogenous fatty acids into cellular lipid metabolism first requires activation to an acyl-CoA thioester, a process that makes the molecule available for either catabolic degradation to produce energy or anabolic incorporation into complex lipids.
The canonical beta-oxidation pathway, which systematically shortens fatty acyl-CoA molecules by two carbons per cycle, is the primary route for straight-chain fatty acid catabolism aocs.orgabcam.com. However, this pathway is sterically hindered for this compound due to the two methyl groups on its alpha-carbon. These branches prevent the initial dehydrogenation step catalyzed by acyl-CoA dehydrogenase, effectively blocking entry into the standard beta-oxidation spiral ourbiochemistry.combyjus.com.
Consequently, the catabolism of this compound is hypothesized to proceed via an alternative route known as alpha-oxidation. This pathway is specifically adapted for fatty acids with branches at odd-numbered carbons (e.g., the β-carbon in phytanic acid) and is essential for processing such molecules byjus.comwikipedia.org. Alpha-oxidation occurs in the peroxisomes and involves the removal of a single carbon from the carboxyl end of the fatty acid wikipedia.orgbiochemden.com.
The proposed steps for this compound are:
Activation: this compound is converted to neoundecanoyl-CoA.
Hydroxylation: Neoundecanoyl-CoA is hydroxylated at the alpha-carbon by a dioxygenase, yielding 2-hydroxy-neoundecanoyl-CoA wikipedia.org.
Cleavage: This intermediate is then cleaved by a lyase, breaking the C1-C2 bond. This reaction would release the original carboxyl carbon as formyl-CoA (which can be further metabolized to CO2) and produce 2,2-dimethyldecanal wikipedia.org.
Oxidation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to form 2,2-dimethyl-decanoic acid (neodecanoic acid).
This newly formed neo-fatty acid is one carbon shorter but retains the alpha-dimethyl branch, suggesting it would require subsequent rounds of alpha-oxidation for further degradation.
| Feature | Standard Beta-Oxidation (e.g., Undecanoic Acid) | Proposed Alpha-Oxidation (for this compound) |
|---|---|---|
| Primary Site | Mitochondria & Peroxisomes wikipedia.org | Peroxisomes wikipedia.orgbiochemden.com |
| Initial Step Blockage | No | Yes, due to α-carbon branching ourbiochemistry.com |
| Carbon Removal | Two-carbon units (as Acetyl-CoA) aocs.org | Single-carbon unit (as Formyl-CoA/CO₂) byjus.com |
| Key Initial Enzyme | Acyl-CoA Dehydrogenase abcam.com | Phytanoyl-CoA Dioxygenase (or similar α-hydroxylase) wikipedia.org |
| End Product of First Cycle | Nonanoyl-CoA + Acetyl-CoA | Neodecanoic Acid + Formyl-CoA |
When not destined for catabolism, fatty acids can be incorporated into complex lipids such as phospholipids (B1166683) and triacylglycerols. The assimilation of this compound would follow this general route, beginning with its activation to neoundecanoyl-CoA mdpi.com. This activated form can then serve as a substrate for various acyltransferases, which catalyze its esterification to a glycerol-3-phosphate backbone to form lysophosphatidic acid and subsequently phosphatidic acid, a key intermediate in lipid synthesis.
The incorporation of BCFAs into membrane phospholipids is a known phenomenon, particularly in bacteria, where it serves to modulate membrane fluidity youtube.com. The bulky neo-structure of this compound would significantly influence the packing of lipid acyl chains, potentially increasing the fluidity and disorder of the cell membrane. In non-human models, the uptake and incorporation of dietary BCFAs into various tissues, including adipose tissue and cell membranes, has been documented nih.govacs.org.
| Step | Enzyme Class | Function with this compound |
|---|---|---|
| Activation | Acyl-CoA Synthetase | Converts this compound to neoundecanoyl-CoA. |
| First Acylation | Glycerol-3-phosphate acyltransferase (GPAT) | Transfers neoundecanoyl-CoA to glycerol-3-phosphate. |
| Second Acylation | Acylglycerophosphate acyltransferase (AGPAT) | Adds a second acyl chain to form phosphatidic acid. |
| Complex Lipid Synthesis | Various transferases and synthases | Uses the resulting diacylglycerol to form phospholipids, triacylglycerols, etc. |
This compound in Microbial Metabolism Research
Microorganisms are a primary source of BCFAs and possess diverse metabolic capabilities for both synthesizing and transforming these molecules youtube.comwikipedia.org.
Microbial fatty acid synthesis (FAS) typically uses acetyl-CoA as a primer to build even-chain, straight-chain fatty acids. However, many bacteria synthesize BCFAs by utilizing alternative primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine nih.govfrontiersin.orgnih.gov. For example, isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine) prime the synthesis of iso-series BCFAs, while 2-methylbutyryl-CoA (from isoleucine) primes the synthesis of anteiso-series BCFAs nih.govnih.gov.
The biosynthesis of a neo-fatty acid like this compound is less common and would require a primer with a tertiary carbon structure, such as pivaloyl-CoA (2,2-dimethylpropanoyl-CoA). The generation of such a primer is not a standard metabolic route, but the metabolic plasticity of some microbes could potentially allow for its synthesis from unusual substrates. Once the primer is formed, the microbial FAS machinery would elongate it by adding two-carbon units from malonyl-ACP in successive cycles until the final chain length is achieved nih.gov.
| Amino Acid Precursor | Primer (Acyl-CoA) | Resulting Fatty Acid Series |
|---|---|---|
| Valine | Isobutyryl-CoA | iso-even chain (e.g., 14-methylpentadecanoic acid) nih.gov |
| Leucine | Isovaleryl-CoA | iso-odd chain (e.g., 15-methylhexadecanoic acid) nih.gov |
| Isoleucine | 2-Methylbutyryl-CoA | anteiso-odd chain (e.g., 14-methylhexadecanoic acid) nih.gov |
| (Hypothetical) | Pivaloyl-CoA | neo-odd chain (e.g., this compound) |
Certain microorganisms, particularly actinomycetes like Rhodococcus, are renowned for their robust enzymatic systems capable of transforming a wide variety of hydrophobic compounds, including complex fatty acids nih.govmdpi.com. These bacteria possess a large repertoire of enzymes, such as cytochrome P450 monooxygenases and dioxygenases, which can introduce functional groups (e.g., hydroxyl groups) onto non-activated carbon atoms mdpi.com.
The biotransformation of this compound by such microbes could lead to novel, value-added chemicals. Potential transformations include:
Omega-hydroxylation: Oxidation of the terminal methyl group to a primary alcohol.
Sub-terminal hydroxylation: Introduction of hydroxyl groups at various positions along the nonanoyl chain.
Desaturation: Creation of double bonds within the acyl chain.
These reactions are valuable for producing specialty chemicals from fatty acid feedstocks. The ability of Rhodococcus species to utilize fatty acids as their sole carbon and energy source makes them ideal candidates for studying and applying such biotransformations mdpi.comresearchgate.net.
Occurrences and Biochemical Context in Natural Products Research
Branched-chain fatty acids are widespread in nature, though they are typically minor components compared to straight-chain and unsaturated fatty acids youtube.com. Their primary sources are bacteria, and they are consequently found in environments and products associated with microbial activity wikipedia.org.
Significant natural sources of BCFAs include:
Ruminant Products: BCFAs are synthesized by bacteria in the rumen of animals like cows and sheep and are subsequently incorporated into their milk and body fat. Dairy products and beef are therefore common dietary sources of BCFAs for humans nih.govresearchgate.net.
Fermented Foods: Foods produced via bacterial fermentation, such as the Japanese soybean product nattō (Bacillus subtilis), contain notable amounts of BCFAs researchgate.net.
Human Neonates: The vernix caseosa, a waxy substance coating newborn infants, is rich in BCFAs, which are thought to play a role in the development of the infant gut microbiome nih.govacs.org.
While specific reports detailing the natural occurrence of this compound are scarce, it falls within the class of BCFAs found in these sources. Its presence would likely be as a trace component among a complex mixture of other iso- and anteiso-branched fatty acids. The unique physical properties of BCFAs, such as their lower melting points compared to straight-chain counterparts of the same length, are critical for maintaining membrane fluidity in bacteria adapting to different temperatures youtube.com.
This compound as a Constituent of Plant Metabolites
Direct identification of this compound in a wide array of plant species is not extensively documented in scientific literature. However, evidence for the existence of medium-chain BCFAs in certain plants provides a strong indication that this compound (a C11 fatty acid) is likely a component of their metabolic profiles.
Research has shown that iso- and anteiso-branched fatty acids, as well as straight-chain odd- and even-length medium-chain fatty acids, are present in the sucrose (B13894) esters produced in the trichome glands of various plants. Specifically, C10-C12 branched medium-chain acyl acids have been identified in tomato (Lycopersicon esculentum), C6-C8 straight-chain acyl acids in Petunia, and C6 and C8 branched acyl acids in Nicotiana glutinosa. researchgate.net These findings suggest a metabolic capability within these plants to synthesize branched-chain fatty acids, making the presence of this compound plausible.
The occurrence of these BCFAs is often localized to specific plant tissues, such as the glandular trichomes, where they are components of specialized secondary metabolites. These compounds can play roles in plant defense and interaction with the environment.
Table 1: Examples of Branched-Chain Fatty Acids Identified in Plants
| Plant Species | Tissue | Branched-Chain Fatty Acid Type | Carbon Chain Length |
| Tomato (Lycopersicon esculentum) | Trichome Glands | Branched Medium-Chain | C10-C12 |
| Petunia sp. | Trichome Glands | Straight-Chain | C6-C8 |
| Nicotiana glutinosa | Trichome Glands | Branched-Chain | C6 and C8 |
While the table above does not explicitly list this compound, the presence of C10 and C12 branched-chain fatty acids in tomato strongly supports the likelihood of C11 (this compound) also being present, as they are all part of the medium-chain fatty acid group synthesized through similar pathways.
Investigation of its Formation Pathways in Biological Systems
The biosynthesis of this compound and other branched-chain fatty acids in biological systems is distinct from the well-understood fatty acid synthase (FAS) pathway that produces straight-chain fatty acids. The primary mechanism for the formation of BCFAs is through the α-ketoacid elongation pathway , which utilizes branched-chain amino acids (BCAAs) as primers.
This pathway is initiated by the transamination and decarboxylation of the BCAAs: valine, leucine, and isoleucine. wikipedia.org This process generates short-chain acyl-CoA primers with branched structures:
Valine is converted to 2-methylpropanyl-CoA.
Leucine is converted to 3-methylbutyryl-CoA.
Isoleucine is converted to 2-methylbutyryl-CoA. wikipedia.org
These branched acyl-CoA molecules then serve as the starting point for chain elongation. The elongation process itself involves a series of reactions analogous to the standard fatty acid synthesis, where malonyl-CoA is used as a two-carbon donor to extend the acyl chain. wikipedia.org The key enzyme in the initial decarboxylation of the α-keto acids is branched-chain α-keto acid decarboxylase (BCKA). wikipedia.org
The structure of the final BCFA is determined by the initial BCAA primer:
Primers from valine lead to the synthesis of even-numbered iso-series fatty acids.
Primers from leucine result in odd-numbered iso-series fatty acids.
Primers from isoleucine produce anteiso-series fatty acids with an odd number of carbon atoms. wikipedia.org
Given that this compound is an 11-carbon fatty acid, its biosynthesis would likely be initiated from a primer derived from leucine, leading to an odd-numbered iso-fatty acid, or through other modifications of the elongation process. The research on tomato, Petunia, and Nicotiana glutinosa indicates that this formation of medium-chain BCFAs occurs through α-ketoacid elongation and does not involve the typical fatty acid synthase-mediated reactions. researchgate.net
Table 2: Precursors and Resulting Branched-Chain Fatty Acid Series
| Branched-Chain Amino Acid Precursor | Initial Acyl-CoA Primer | Resulting Fatty Acid Series |
| Valine | 2-methylpropanyl-CoA | Even-numbered iso-series |
| Leucine | 3-methylbutyryl-CoA | Odd-numbered iso-series |
| Isoleucine | 2-methylbutyryl-CoA | Odd-numbered anteiso-series |
This pathway highlights a significant integration of amino acid and fatty acid metabolism in the generation of specialized metabolites like this compound. researchgate.net Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms that control the synthesis of this compound in various biological systems.
Enzymatic Interactions and Biotransformation Studies of Neoundecanoic Acid
Enzymatic Catalysis in Neoundecanoic Acid Synthesis and Modification
The synthesis and modification of this compound and its derivatives can be achieved through various enzymatic pathways. The high selectivity of enzymes offers a significant advantage over conventional chemical methods, allowing for specific reactions under mild conditions. frontiersin.org
Hydrolases, particularly lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), are a versatile class of enzymes widely used in organic synthesis. researchgate.netscielo.br Their natural function is to catalyze the hydrolysis of triglycerides into fatty acids and glycerol (B35011). nih.gov However, in environments with low water activity, this reaction is reversible, enabling them to catalyze synthesis reactions like esterification and transesterification. researchgate.netscielo.br This property is crucial for the synthesis of this compound esters.
Lipases are valued for their chemo-, regio-, and enantioselectivity, which allows for the production of highly pure chiral compounds without the need for cofactors. mdpi.com They exhibit excellent stability in organic solvents, which is beneficial for dissolving hydrophobic substrates like long-chain fatty acids. mdpi.com The catalytic mechanism of a lipase (B570770) typically involves a serine residue in the active site that attacks the carbonyl carbon of the substrate, forming an acyl-enzyme intermediate. mdpi.com This intermediate then reacts with a nucleophile, such as an alcohol for esterification, to release the product and regenerate the enzyme. mdpi.com This process can be used for the kinetic resolution of racemic mixtures, yielding optically pure esters and alcohols. nih.gov
Table 1: Examples of Hydrolase/Lipase-Mediated Reactions Relevant to Carboxylic Acid Modification
| Enzyme Source | Substrate Example | Reaction Type | Key Finding | Reference |
| Candida rugosa | Racemic Naproxen methyl ester | Enantioselective Hydrolysis | Achieved 49% conversion with high enantioselectivity (E-value of 174.2) to produce (S)-Naproxen. mdpi.com | |
| Thermomyces lanuginosus | CNDE (Pregabalin intermediate) | Kinetic Enzymatic Hydrolysis | Protein-engineered lipase showed high enantioselectivity (E > 200) and achieved 42% conversion. mdpi.com | |
| Various | Triglycerides and Alcohols | Esterification / Transesterification | Lipases catalyze the synthesis of esters from fatty acids and glycerol in low-water conditions. scielo.brnih.gov | |
| Bacillus cepacia | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Kinetic Hydrolysis | Produced a key intermediate for the Paclitaxel side chain with high enantioselectivity (E > 200). mdpi.com |
Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Their involvement in the modification of this compound could introduce functional groups such as hydroxyls or create double bonds within the carbon chain. A key example of this enzyme class is the electron-transfer flavoprotein: ubiquinone oxidoreductase (ETFQO) complex, which is involved in the mitochondrial electron transport chain. nih.gov This complex accepts electrons from the oxidation of substrates like fatty acids and amino acids and donates them to ubiquinone (coenzyme Q). nih.govnih.gov
In a synthetic context, oxidoreductases such as hydroxylases could be used to add hydroxyl groups to specific positions on the this compound backbone, creating valuable derivatives. These reactions often require cofactors like NADH or FADH2 to provide the necessary reducing power. nih.gov The high specificity of these enzymes would allow for controlled functionalization of the molecule, which is often challenging to achieve through traditional chemical methods.
Biocatalysis for Sustainable Production of this compound and its Derivatives
Biocatalysis, the use of natural catalysts like enzymes, is increasingly viewed as a cornerstone of green chemistry and sustainable manufacturing. novonesis.com The production of this compound and its derivatives via biocatalytic routes offers numerous advantages over conventional petroleum-based chemical synthesis. These processes are conducted under mild conditions of temperature and pressure, significantly reducing energy consumption. frontiersin.org
The use of enzymes, which are biodegradable and derived from renewable resources, aligns with the principles of green chemistry. novonesis.commdpi.com Biocatalytic processes can lead to higher-quality products with improved yields by minimizing the formation of unwanted by-products, which in turn simplifies downstream purification operations. novonesis.com Furthermore, biocatalysis avoids the use of scarce, and often toxic, heavy-metal catalysts that are common in traditional organic synthesis. novonesis.com By leveraging enzymes, manufacturers can design processes that reduce waste and reliance on fossil resources. novonesis.com
Table 2: Comparison of Biocatalytic and Conventional Chemical Synthesis
| Feature | Biocatalysis | Conventional Chemical Synthesis | Reference |
| Catalyst | Enzymes (Renewable, Biodegradable) | Often heavy-metal based (Non-renewable) | novonesis.com |
| Reaction Conditions | Mild (Ambient temperature & pressure) | Often harsh (High temperature & pressure) | frontiersin.org |
| Solvents | Often aqueous media | Often organic, potentially hazardous solvents | frontiersin.org |
| Selectivity | High (Regio-, enantio-, chemo-selectivity) | Often low, leading to by-products | frontiersin.org |
| Environmental Impact | Lower waste, reduced energy consumption | Higher energy use, potential for hazardous waste | novonesis.commdpi.com |
| Downstream Processing | Often simpler due to higher purity | Can be complex and costly due to by-products | novonesis.com |
Enzymatic Degradation Mechanisms of this compound (non-clinical)
The non-clinical enzymatic degradation of this compound is expected to follow pathways similar to those for other fatty acids. In natural environments, microorganisms such as bacteria and fungi secrete extracellular enzymes that break down complex organic molecules. nih.gov The degradation of a carboxylic acid like this compound would likely be initiated by hydrolases, such as esterases or lipases, if it exists as an ester. nih.govmdpi.com
The primary mechanism for metabolizing the resulting free fatty acid within a microbial cell is beta-oxidation. This multi-step process involves a series of enzymatic reactions that sequentially shorten the acyl chain. The key enzyme classes involved in this pathway include:
Acyl-CoA Synthetases: Activate the carboxylic acid by attaching it to Coenzyme A.
Acyl-CoA Dehydrogenases (an Oxidoreductase): Introduce a double bond between the alpha and beta carbons.
Enoyl-CoA Hydratases (a Hydrolase): Add a water molecule across the double bond, forming a hydroxyl group.
Hydroxyacyl-CoA Dehydrogenases (an Oxidoreductase): Oxidize the hydroxyl group to a keto group.
Thiolases (a Transferase): Cleave the beta-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA chain, which re-enters the cycle.
Engineering of Microbial Pathways for this compound Production or Transformation
Metabolic engineering of microorganisms like Escherichia coli or yeast offers a powerful strategy for the customized production of chemicals like this compound. mdpi.com The goal is to redirect the host cell's metabolic flux towards the synthesis of the target molecule. nih.gov For a fatty acid like this compound, the native fatty acid synthesis pathway is the primary target for engineering.
Several key strategies are employed in the engineering of microbial pathways:
Strengthening Key Enzyme Performance: This involves enhancing the activity and expression of crucial enzymes in the desired pathway. This can be achieved by screening for more efficient heterologous enzymes from other organisms or by using directed evolution to improve the properties of existing enzymes. mdpi.com
Pathway Optimization: The native metabolic network can be modified to increase the pool of precursor molecules. For fatty acid synthesis, increasing the availability of the precursor acetyl-CoA is a common approach. nih.gov This might involve upregulating pathways that produce acetyl-CoA or knocking out competing pathways that consume it.
Elimination of Competing Pathways: Deleting genes that encode for enzymes in pathways that divert metabolic intermediates away from the target product can significantly increase the final yield.
Enhancing Product Transport: Engineering transport systems to efficiently export the synthesized this compound out of the cell can prevent feedback inhibition and toxicity issues.
By applying these principles, a microbial "cell factory" can be designed to convert simple, renewable feedstocks like glucose into this compound. nih.gov
Table 3: Common Strategies in Microbial Metabolic Engineering
| Strategy | Objective | Example Application for this compound Production | Reference |
| Overexpression of Key Enzymes | Increase metabolic flux through the desired pathway. | Increase expression of acetyl-CoA carboxylase and fatty acid synthase components. | mdpi.com |
| Heterologous Gene Expression | Introduce novel functions or more efficient enzymes. | Express a thioesterase specific for 11-carbon chains to terminate fatty acid synthesis at the desired length. | mdpi.com |
| Gene Knockout/Deletion | Eliminate competing metabolic pathways and by-product formation. | Delete genes involved in beta-oxidation to prevent degradation of the product. | nih.gov |
| Promoter Engineering | Fine-tune the expression levels of pathway genes. | Use strong, inducible promoters to control the timing and level of enzyme production. | mdpi.com |
| Cofactor Engineering | Ensure an adequate supply of necessary cofactors (e.g., NADPH). | Overexpress genes in the pentose (B10789219) phosphate (B84403) pathway to increase NADPH regeneration for fatty acid synthesis. | nih.gov |
Structure Activity Relationship Sar Studies of Neoundecanoic Acid and Its Derivatives
Methodologies for SAR Analysis in Branched-Chain Fatty Acids
The investigation of SAR for branched-chain fatty acids employs a range of sophisticated techniques, from computational modeling to high-throughput experimental screening. These methodologies aim to build predictive models that correlate structural features with specific endpoints, such as biological activity or toxicity. nih.govresearchgate.net An effective SAR analysis often integrates both statistical and mechanistic approaches to understand how small structural changes can lead to significant shifts in activity. oecd.org
Computational methods are essential tools for predicting the behavior of branched-chain fatty acids and their derivatives. These approaches allow for the virtual screening of compounds and provide insights into their molecular interactions, saving significant time and resources. dotmatics.com
Molecular Docking: This technique is used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. For instance, molecular docking has been employed to study how 2-branched fatty acids interact with histone deacetylase (HDAC) proteins. nih.govacs.org The process involves building the ligand structure using software like ChemDraw, preparing it for docking, and then simulating its interaction with the protein's binding site, which is often derived from the Protein Data Bank (PDB). acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. researchgate.net For branched-chain fatty acids, QSAR can be used to predict toxicity based on structural features and physicochemical properties. researchgate.netoecd.org These models often consider factors like toxicokinetics and toxicodynamics to improve their predictive power. oecd.org
Atomistic Modeling: Researchers develop detailed computational models to simulate complex systems, such as microbial membranes containing branched-chain fatty acids. For example, an atomistic bilayer model of the Bacillus subtilis lipid extract has been created to facilitate more realistic simulations and experiments on bacterial membranes. osti.govacs.orgnih.gov These models provide a platform for investigating membrane structure and the behavior of embedded proteins. acs.org
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify active molecules with desired properties. This experimental approach is crucial for validating computational predictions and discovering novel activities.
Mass Spectrometry (MS)-Based Methods: HTS methods using mass spectrometry offer rapid and sensitive analysis of fatty acids. One such method is matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS, which can screen samples in seconds, a significant improvement over traditional gas chromatography-MS. nih.gov Other techniques, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for high-throughput quantitative analysis of various fatty acids, including branched-chain ones, in biological samples like plasma. mdpi.comspectroscopyonline.com
Activity-Based Profiling: This approach screens compounds for their effect on a specific biological target. For example, high-resolution PTP1B inhibition profiling was used to identify branched-chain fatty acid dimers from a plant extract that inhibit the PTP1B enzyme. acs.org Similarly, an in vitro bioreactor system has been used to screen the effects of various chemicals on the production of short-chain fatty acids by a simplified human gut microbiota model. frontiersin.org
Correlating Structural Features of Neoundecanoic Acid Derivatives with Functional Attributes
The unique properties of this compound and its derivatives stem directly from their structure, particularly the branching of the alkyl chain and the nature of their functional groups. SAR studies aim to decipher these correlations to tailor molecules for specific functions.
The branched structure of this compound is a critical determinant of its physical properties and how it interacts with other molecules and surfaces.
Binding Interactions: The size and position of alkyl branches significantly influence binding affinity. In studies of 2-branched fatty acids and their interaction with HDACs, it was found that the lengths of the alkyl substituents are crucial for inhibition. acs.org A very short or a very long alkyl chain can hinder the molecule's ability to fit into the HDAC binding pocket, demonstrating that an optimal chain length is required for activity. acs.org
Physical Properties: Branching affects intermolecular forces, which in turn influences bulk properties like boiling and melting points. masterorganicchemistry.com Generally, increased branching decreases the surface area of a molecule, leading to weaker van der Waals interactions and a lower boiling point compared to its linear isomer. masterorganicchemistry.com However, high degrees of branching can increase a molecule's symmetry, allowing it to pack more efficiently in a crystal lattice, which can result in a higher melting point. masterorganicchemistry.com
Polymer Properties: In polymers, the degree of branching can have a profound effect on the material's properties. For instance, in polyazomethines, increasing the degree of branching leads to a redshift in UV-Vis absorption spectra, while the fluorescence intensity first increases and then diminishes. rsc.org This is attributed to a balance between the electronic effects of functional groups and changes in inter- and intra-molecular interactions caused by the branching architecture. rsc.org
| Structural Feature | Observation | Impact on HDAC Binding |
|---|---|---|
| Very Short RS or RL Chain | Inadequate for binding interactions. | Low Inhibition Activity |
| Very Long RS or RL Chain | Bulky molecule cannot fit into the binding pocket. | Low Inhibition Activity |
| Optimal Chain Lengths | Smaller RS group (2 ≤ C ≤ 4) and larger RL group (3 ≤ C ≤ 8). | Optimal Inhibition Activity |
Modifying the functional groups of a this compound derivative can dramatically alter its chemical reactivity and biological activity.
The Carboxylic Acid Group: The free carboxylic acid group is a key structural requirement for the teratogenic activity observed in some short-chain branched fatty acids. oecd.org Esters that can be metabolically hydrolyzed back to the free acid are also active, highlighting the critical role of this functional group. oecd.org
Esterification: Modifying the carboxylic acid to an ester can change a molecule's properties. For example, converting a compound to a benzyl (B1604629) ester derivative was found to increase its potency in a cell-based assay. nih.gov This suggests that the ester derivative may function as a prodrug, enhancing hydrophobicity for better cell penetration before being converted to the active acidic form inside the cell. nih.gov
SAR in the Context of Specific Biological or Chemical Applications
The principles of SAR are applied to optimize this compound and its derivatives for various uses, from advanced polymers to industrial catalysts.
Polymer Properties: The structure of monomers like this compound derivatives can influence the properties of polymers. For example, the synthesis of polysarcosine with high molecular weight results in improved thermal and mechanical properties compared to its low molecular weight counterpart. chemrxiv.org In polyazomethines, the degree of branching is directly correlated with optical properties, as shown in the table below. rsc.org
| Degree of Branching (DB) | UV-Vis Absorption | Fluorescence Emission Intensity |
|---|---|---|
| Increasing DB | Obvious redshift | Initially increases, then diminishes |
Catalytic Activity: Copper carboxylates, including complexes formed with this compound, are known to have catalytic applications in various organic reactions. ontosight.ai The structure of the carboxylate ligand influences the stability and reactivity of the copper complex. ontosight.ai The principles of SAR are fundamental in catalysis, where the activity of an enzyme or catalyst is highly dependent on the precise arrangement of functional groups in its active site. nih.gov For example, substituting key amino acid residues in the catalytic dyad of a protease, such as replacing a cysteine or histidine, results in a complete loss of catalytic activity, demonstrating the critical importance of these specific functional groups for the enzyme's function. frontiersin.org Similarly, replacing the aspartic acid residue in the catalytic triad (B1167595) of trypsin with asparagine reduces the enzyme's activity by a factor of approximately 10,000 at neutral pH. nih.gov
Designing Novel Analogues Based on SAR Insights
The exploration of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry and the development of new bioactive compounds. By systematically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its effects. This knowledge, in turn, guides the rational design of novel analogues with potentially enhanced potency, selectivity, or other desirable properties. In the context of this compound, SAR studies have been pivotal in understanding and optimizing its derivatives, particularly for their application as insect repellents.
Initial research has identified amides derived from neoacids, termed neoalkanamides, as highly effective insect repellents. nih.govncsu.edu Specifically, alkyl and aryl neoalkanamides with a total carbon number ranging from 11 to 14 have demonstrated significant repellent activity against various insects, including the German cockroach (Blattella germanica). nih.govncsu.edu These findings have established this compound derivatives as a promising class of compounds for further development.
The core insights from SAR studies on neoalkanamides are as follows:
Neoacid Moiety: The highly branched nature of the neoacid is a key structural feature. Within the effective total carbon number range, amides derived from neodecanoic acid (10 carbons) and neotridecanoic acid (13 carbons) are particularly potent. nih.govncsu.edu This places this compound (11 carbons) squarely within the optimal range for the acid portion of the molecule.
N-Substituent: The nature of the substituent on the amide nitrogen atom significantly influences activity.
N-Alkyl Groups: Small, linear alkyl groups, such as methyl and propyl, tend to confer high repellency. For instance, methyl neodecanamide and propyl neodecanamide are highly effective. nih.govncsu.edu Branching in the N-alkyl group can have a variable effect; for example, n-butyl and isobutyl neodecanamides are very active, whereas t-butyl neodecanamide shows low repellent activity. ncsu.edu
N-Aryl Groups: The presence of an aryl group, such as a phenyl ring, can also result in active compounds, although their efficacy can be lower than that of their optimal alkyl counterparts of a similar carbon number. ncsu.edu
These SAR insights provide a clear roadmap for designing novel analogues of this compound with the potential for improved insect repellent properties. The primary strategy involves modifying the N-substituent of neoundecanamide to fine-tune the molecule's physicochemical properties, such as volatility and interaction with insect olfactory receptors, while maintaining the key structural features identified as crucial for activity.
Research Findings on Neoalkanamide Repellency
The following table summarizes key data from SAR studies on neoalkanamides, highlighting the effect of the neoacid and the N-alkyl substituent on the duration of repellency against the male German cockroach.
| Compound Name | Neoacid Carbon No. | N-Alkyl Group | Total Carbon No. | Days of >90% Repellency |
|---|---|---|---|---|
| Methyl neodecanamide | 10 | Methyl | 11 | 21 |
| Ethyl neodecanamide | 10 | Ethyl | 12 | >25 |
| Propyl neodecanamide | 10 | Propyl | 13 | >25 |
| n-Butyl neodecanamide | 10 | n-Butyl | 14 | >25 |
| t-Butyl neodecanamide | 10 | t-Butyl | 14 | <1 |
| Methyl neotridecanamide | 13 | Methyl | 14 | >25 |
| Phenyl pivalamide | 5 | Phenyl | 11 | <1 |
Data sourced from Steltenkamp et al. (1992). ncsu.edu
Based on these SAR insights, several strategies can be employed to design novel this compound analogues:
Systematic Variation of the N-Alkyl Group: While small, linear alkyl groups are effective, exploring other small, cyclic, or slightly functionalized alkyl groups could lead to improved performance. These modifications can alter the molecule's shape and polarity, potentially enhancing its interaction with target receptors.
Introduction of Constrained Structures: Replacing flexible alkyl chains with cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl groups, can reduce the conformational flexibility of the molecule. This can lead to a more defined shape for receptor binding and potentially increase potency.
Bioisosteric Replacement and Functionalization: Introducing bioisosteres or small functional groups on the N-substituent could fine-tune the electronic properties and volatility of the analogues. For example, replacing a methylene (B1212753) group with an oxygen atom to create an ether linkage could alter these properties without drastically changing the molecular size.
The table below outlines some proposed novel analogues of this compound designed based on these SAR-driven strategies.
Proposed Novel this compound Analogues
| Proposed Analogue Name | Structural Modification from Neoundecanamide | Design Rationale |
|---|---|---|
| N-Cyclopropyl neoundecanamide | Replacement of a linear N-alkyl group with a cyclopropyl group. | Introduces conformational rigidity while maintaining a low molecular weight, potentially optimizing the fit into a receptor binding pocket. |
| N-(2-Methoxyethyl) neoundecanamide | Introduction of an ether linkage in the N-alkyl substituent. | Modulates polarity and volatility, which are key physical properties for repellents, while staying within the optimal size range. |
| N-Allyl neoundecanamide | Introduction of a small, unsaturated alkyl group. | Explores the effect of a π-system in the N-substituent on receptor interactions. |
| N-(4-Fluorophenyl) neoundecanamide | Addition of a fluorine atom to the N-phenyl ring. | Investigates the influence of electronic modification on the aryl ring, which can affect binding affinity and metabolic stability. |
Advanced Analytical Methods in Neoundecanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating neoundecanoic acid from complex matrices and quantifying its presence. The choice between gas and liquid chromatography often depends on the sample's nature and the research objectives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high polarity, this compound requires a derivatization step to increase its volatility and thermal stability for GC analysis. d-nb.infolmaleidykla.lt This process involves converting the carboxylic acid into a less polar ester, such as a methyl ester (FAME) or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters). d-nb.infolmaleidykla.ltcolostate.edu
The derivatization process is critical and various reagents can be employed:
Alkylation: Reagents like diazomethane (B1218177) or methyl iodide can be used, though some, like diazomethane, are hazardous. d-nb.infocolostate.edu
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used and often provide complete reaction at room temperature. lmaleidykla.lt
Benzylation: Derivatization with reagents like 4-t-butylbenzyl bromide can produce esters that yield intense and characteristic ions in the mass spectrum, aiding in identification. d-nb.info
Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them, typically through electron ionization (EI), and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. For branched-chain fatty acids like this compound, GC-MS can effectively profile isomers and quantify their abundance in complex biological or environmental samples. creative-proteomics.comresearchgate.net
Table 1: GC-MS Derivatization and Analysis Parameters for Carboxylic Acids
| Parameter | Description | Common Practice for Fatty Acid Analysis |
|---|---|---|
| Derivatization Reagent | Converts polar carboxylic acid to a volatile ester. | BSTFA (silylation), Methanolic HCl (methylation), PFBBr (pentafluorobenzylation). researchgate.net |
| GC Column | Separates compounds based on volatility and polarity. | Mid-polarity columns (e.g., DB-35MS) or specialized columns for free fatty acids (e.g., Nukol™). biorxiv.orgsigmaaldrich.com |
| Ionization Mode | Generates ions for mass analysis. | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. creative-proteomics.com |
| Mass Analyzer | Separates ions by m/z. | Quadrupole or Time-of-Flight (TOF) analyzers are common. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Can reach low ng/mL levels, depending on the derivatization and matrix. creative-proteomics.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is an increasingly popular alternative to GC-MS for analyzing fatty acids, including this compound. A key advantage is that derivatization is not always necessary, although it can be used to enhance sensitivity and chromatographic retention, especially for short-chain fatty acids. shimadzu.comshimadzu.com LC-MS is particularly well-suited for analyzing polar and thermally labile compounds in complex matrices like biological fluids or environmental samples. nih.gov
In LC-MS, separation is achieved in the liquid phase, typically using a reversed-phase column (e.g., C18). nih.gov For highly polar short-chain fatty acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve retention on these columns and enhance ionization efficiency. shimadzu.comkuleuven.be The separated analytes are then transferred to the mass spectrometer via an interface, most commonly using electrospray ionization (ESI). ESI is a "soft" ionization technique that typically produces a prominent molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which provides clear molecular weight information. ekb.eg
Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it invaluable for quantifying low-abundance fatty acids in complex samples. shimadzu.com This technique allows for the precise measurement of this compound in applications ranging from metabolomics to food quality analysis. nih.govkuleuven.be
Table 2: LC-MS Methods for Short- and Branched-Chain Fatty Acid Analysis
| Parameter | Description | Example Application |
|---|---|---|
| Chromatography Mode | Separation mechanism. | Reversed-Phase (C18, C30) or HILIC for polar compounds. biorxiv.orglcms.cz |
| Mobile Phase | Solvent system used for elution. | Typically a gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297). |
| Ionization Source | Generates ions from the LC eluent. | Electrospray Ionization (ESI) is most common for fatty acids. ekb.eg |
| Mass Analyzer | Separates ions by m/z. | Triple Quadrupole (QqQ) for targeted quantification, Orbitrap or TOF for high-resolution profiling. kuleuven.beisotope.com |
| Derivatization (Optional) | Improves retention and/or sensitivity. | 3-Nitrophenylhydrazine (3-NPH) for enhanced detection in negative ion mode. shimadzu.commdpi.com |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and the functional groups it contains.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures. princeton.edu Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the chemical environment of each atom in the this compound molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet in the 10-13 ppm region. libretexts.org The protons on the carbon adjacent to the carbonyl group (α-protons) would appear around 2.2-2.5 ppm. The numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the branched alkyl chain would produce complex, overlapping signals in the 0.8-1.7 ppm range.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly characteristic, appearing significantly downfield in the 175-185 ppm range. princeton.edulibretexts.org The α-carbon is typically found around 30-40 ppm. The carbons of the alkyl chain, including the unique tertiary carbon at the branch point, would have specific chemical shifts that allow for complete assignment of the carbon framework.
Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for confirming the structure by showing correlations between protons and carbons that are two or three bonds apart. princeton.edu This can definitively link the carboxyl group to the specific branched alkyl chain. princeton.edu
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| -COOH | ¹H NMR | 10 - 13 | Broad singlet, highly deshielded. libretexts.org |
| -C=O | ¹³C NMR | 175 - 185 | Characteristic downfield signal for a carboxylic acid. libretexts.org |
| α-CH₂ | ¹H NMR | 2.2 - 2.5 | Triplet (if adjacent to another CH₂). |
| α-CH₂ | ¹³C NMR | 30 - 40 | Deshielded by adjacent carbonyl group. |
| Alkyl Chain (-CH₂-, -CH₃) | ¹H NMR | 0.8 - 1.7 | Complex, overlapping multiplets. |
| Alkyl Chain (-CH₂-, -CH₃, -C-) | ¹³C NMR | 10 - 40 | Specific shifts distinguish different carbons in the chain. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide rapid and non-destructive analysis of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. spectroscopyonline.com A very broad and strong absorption band appears between 2500 and 3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.orglibretexts.org The C=O stretching vibration gives rise to an intense, sharp peak typically found between 1700 and 1730 cm⁻¹. spectroscopyonline.com Additionally, a C-O stretching vibration can be observed in the 1210-1320 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com
Raman Spectroscopy: While water is a poor Raman scatterer, making the technique suitable for aqueous samples, Raman spectroscopy is particularly sensitive to the non-polar bonds of the carbon backbone. The C-C stretching vibrations of the alkyl chain will be prominent in the Raman spectrum. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The complementary nature of IR and Raman allows for a more complete vibrational analysis of the molecule.
Table 4: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Features |
|---|---|---|---|
| O-H stretch | IR | 2500 - 3300 | Very broad, strong (due to H-bonding). libretexts.org |
| C-H stretch (alkyl) | IR & Raman | 2850 - 3000 | Strong in both, sharp peaks. |
| C=O stretch | IR | 1700 - 1730 | Very strong and sharp. spectroscopyonline.com |
| C=O stretch | Raman | 1700 - 1730 | Medium to weak. |
| C-O stretch | IR | 1210 - 1320 | Medium to strong. orgchemboulder.com |
| O-H bend | IR | ~920 | Broad, medium. spectroscopyonline.com |
| C-C stretch | Raman | 800 - 1200 | Strong, provides information on the carbon skeleton. |
Mass Spectrometry Techniques for Molecular Identification and Isotope Tracing
Beyond its role as a detector for chromatography, mass spectrometry is a standalone tool for molecular identification and for tracking metabolic pathways through isotope tracing.
The fragmentation pattern of this compound in an EI mass spectrum provides structural information. Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) is also common, leading to a characteristic [CH₃CO]⁺ ion with an m/z of 43 if the structure allows, or other acylium ions. youtube.comdocbrown.info The fragmentation pattern will be unique to the specific branching structure of this compound.
Stable isotope tracing is a powerful method to study the metabolism of this compound in vivo or in vitro. bioscientifica.comnih.gov In this approach, a labeled version of the compound, typically enriched with stable isotopes like ¹³C or ²H (deuterium), is introduced into a biological system. isotope.combioscientifica.com For example, [1-¹³C]this compound could be used. Mass spectrometry can then distinguish between the unlabeled (endogenous) and labeled (tracer) molecules based on their mass difference. nih.gov By analyzing the incorporation of the isotopic label into downstream metabolites over time, researchers can map metabolic pathways, determine fluxes, and understand the relative contributions of processes like synthesis and uptake. nih.gov Both GC-MS and LC-MS are used to measure the isotopic enrichment in samples. bioscientifica.comnih.gov
Table 5: Mass Spectrometry for Identification and Isotope Tracing of this compound (MW ≈ 186.3 g/mol )
| Analysis Type | Technique | Expected Ion (m/z) | Information Gained |
|---|---|---|---|
| Molecular Weight | ESI-MS (Negative) | ~185.3 [M-H]⁻ | Confirms molecular mass. |
| Structural Fragmentation | EI-MS | [M]⁺ (~186.3) | Molecular ion (often weak for carboxylic acids). youtube.com |
| [M-OH]⁺ (~169.3) | Loss of hydroxyl radical. libretexts.org | ||
| [M-COOH]⁺ (~141.3) | Loss of carboxyl group. libretexts.org | ||
| Isotope Tracing | LC-MS or GC-MS | ~186.3 (Endogenous) | Quantifies the ratio of tracer to endogenous compound to determine metabolic activity. nih.gov |
| ~187.3 ([1-¹³C]this compound) |
Advanced Techniques for Complex Mixture Analysis Involving this compound (e.g., GCxGC-MS)
The analysis of this compound, a branched-chain fatty acid, within complex biological, environmental, or industrial samples presents significant analytical challenges. These matrices often contain a multitude of structurally similar compounds, including positional and geometric isomers of other fatty acids, which can co-elute and interfere with accurate identification and quantification using traditional single-dimension gas chromatography (GC). researchgate.net To overcome these limitations, advanced analytical methods are required. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) has emerged as a powerful technique for the high-resolution analysis of such complex mixtures. mdpi.com
For fatty acid analysis, including branched isomers like this compound, GCxGC provides a distinct advantage. nih.gov Due to their polarity and insufficient volatility, fatty acids are typically converted into more volatile, non-polar derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis. nih.govifremer.fr In a GCxGC system, these FAMEs can be separated based on two different properties, for instance, boiling point on a non-polar first-dimension column and polarity on a polar second-dimension column. acs.org This orthogonal separation results in a structured two-dimensional chromatogram where compounds of the same chemical class, such as saturated, unsaturated, and branched-chain fatty acids, group together in distinct regions of the plot. nih.gov This ordered pattern simplifies the identification of compound classes and individual isomers within a complex sample. nih.gov
The coupling of GCxGC with a mass spectrometer, particularly a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), provides the definitive identification of the separated compounds. acs.org The MS detector provides mass spectral data for each peak, allowing for positive identification through library matching and interpretation of fragmentation patterns. researchgate.net This combination of superior separation and mass-based identification makes GCxGC-MS an indispensable tool for the detailed characterization of complex samples containing this compound and other fatty acids. mdpi.com
Detailed Research Findings
Research in various fields demonstrates the utility of GCxGC-MS for resolving complex fatty acid mixtures. In metabolomics, for example, GCxGC-MS can differentiate between numerous metabolites in biological samples, with studies identifying hundreds of compounds in a single run. mdpi.comresearchgate.net In one study on M. tuberculosis, GCxGC-TOFMS analysis revealed that treatment with ciprofloxacin (B1669076) led to elevated levels of 16 key markers, the majority of which were fatty acids. mdpi.com While not singling out this compound, these studies establish the method's capability to separate and identify a wide array of fatty acids, including various isomers, in complex biological matrices. mdpi.com
The analysis of fuels and oils also benefits from the detailed chemical fingerprinting provided by GCxGC. acs.orgdlr.de Methods have been developed using a GCxGC system with simultaneous flame ionization detection (FID) for quantification and mass spectrometry (MS) for identification. acs.orgdlr.de This dual-detector setup allows for precise categorization of molecules into classes such as n-alkanes, iso-alkanes (which would include isomers of undecane), and fatty acid methyl esters. acs.org
The table below outlines typical instrumental parameters for the analysis of complex mixtures containing fatty acids using GCxGC-MS, based on established methodologies.
| Parameter | Description | Source |
|---|---|---|
| First-Dimension (1D) Column | Typically a (semi)polar column, e.g., BPX50 (60 m x 0.25 mm ID, 0.25 µm film thickness). | acs.orgdlr.de |
| Second-Dimension (2D) Column | A non-polar column, e.g., BPX5 (3 m x 0.15 mm ID, 0.25 µm film thickness), creating a reversed-phase setup. | acs.orgdlr.de |
| Carrier Gas | Helium or Hydrogen. | |
| Oven Temperature Program | Example: Initial 28°C, hold for 0.5 min, ramp at 3.3 K/min to 330°C. | acs.orgdlr.de |
| Modulator | Thermal modulator (e.g., cryogenic or heated systems). | dlr.de |
| Modulation Period | Typically between 2 to 8 seconds, depending on the analysis. | nih.gov |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Quadrupole Mass Spectrometer (qMS). Often used in parallel with a Flame Ionization Detector (FID) for quantification. | acs.org |
| Sample Preparation | Derivatization of fatty acids to Fatty Acid Methyl Esters (FAMEs) using reagents like methanolic HCl or BF3-methanol. | nih.govifremer.fr |
The enhanced separation achieved with GCxGC-MS allows for the clear differentiation of various fatty acid classes within a single analysis. The following table illustrates a representative grouping of FAMEs that can be achieved, demonstrating how branched-chain isomers like methyl neoundecanoate would be resolved from other structures.
| Compound Class | Examples | Expected Elution Pattern in GCxGC | Source |
|---|---|---|---|
| Saturated Linear FAMEs | Methyl decanoate, Methyl dodecanoate, Methyl tetradecanoate | Form a distinct band in the 2D chromatogram, ordered by carbon number. | nih.gov |
| Branched-Chain FAMEs | Methyl neoundecanoate, Methyl isopentadecanoate | Elute earlier in the first dimension (boiling point column) compared to their linear counterparts and form a separate group. | nih.gov |
| Monounsaturated FAMEs | Methyl oleate, Methyl palmitoleate | Group together, separated from saturated FAMEs based on polarity in the second dimension. | nih.gov |
| Polyunsaturated FAMEs | Methyl linoleate, Methyl linolenate | Show increased retention on the polar second-dimension column relative to monounsaturated FAMEs. | nih.gov |
| Hydroxy FAMEs | Methyl 3-hydroxydecanoate | Exhibit strong retention on the polar second-dimension column due to the hydroxyl group. | ifremer.fr |
Research in Industrial and Material Science Applications of Neoundecanoic Acid
Polymer Chemistry Research Involving Neoundecanoic Acid Derivatives
In the field of polymer chemistry, derivatives of this compound are being explored for their role as monomers and as modifiers for polymer properties. The unique branched structure of this compound imparts specific characteristics to the resulting polymers.
Monomer Research for Polymerization and Copolymerization (e.g., Vinyl Neoundecanoate)
Vinyl neoundecanoate, an ester of this compound, is a key monomer in polymerization research. google.comnoaa.gov It is particularly noted for its use in emulsion polymerization to produce vinyl acetate-based polymer emulsions. atamanchemicals.com The incorporation of vinyl neoundecanoate as a comonomer can significantly enhance the properties of the resulting polymers. atamanchemicals.com
Research has shown that vinyl neoundecanoate can be copolymerized with various other monomers. atamanchemicals.com For instance, studies have investigated the kinetics and mechanism of the bulk free-radical polymerization of vinyl neodecanoate in the presence of polybutadiene. researchgate.net Such research aims to understand the grafting kinetics and the influence of different initiators on the efficiency of the grafting process. researchgate.net
The primary application of polymers containing vinyl neodecanoate is in decorative emulsion paints, plasters, and renders. atamanchemicals.com The highly branched and hydrophobic nature of the neodecanoate structure contributes to improved water and alkali resistance in these coatings. atamanchemicals.com
| Monomer | Type | Polymerization Method | Key Application |
| Vinyl Neoundecanoate | Branched Vinyl Ester | Emulsion Polymerization | Decorative Paints, Plasters google.comatamanchemicals.com |
| Vinyl Neodecanoate | Branched Vinyl Ester | Free-Radical Polymerization | Modifying Monomer atamanchemicals.comresearchgate.net |
| Vinyl Pivalate | Branched Vinyl Ester | Emulsion Polymerization | - |
| Vinyl Neononanoate | Branched Vinyl Ester | Emulsion Polymerization | - |
Investigation of Polymer Properties Modified by this compound Incorporation
The incorporation of this compound derivatives, such as vinyl neoundecanoate, into polymer chains significantly modifies the properties of the final material. A key area of investigation is the enhancement of hydrophobicity and, consequently, water resistance in coatings. google.comatamanchemicals.com The bulky, branched structure of the neoundecanoate moiety creates a more hydrophobic polymer, which is crucial for exterior durability and protection against water penetration. google.comatamanchemicals.com
Furthermore, the inclusion of these monomers influences the balance between hardness and flexibility in the polymer film. atamanchemicals.com For example, vinyl neodecanoate has a low homopolymer glass transition temperature (Tg) of -3°C, which makes it a flexibilizing monomer when copolymerized with monomers that have a higher Tg, like vinyl acetate (B1210297) (Tg = 32°C). google.com This allows for the formulation of coatings with tailored mechanical properties.
Research also explores how the incorporation of this compound derivatives affects other polymer characteristics, such as alkali resistance, which is particularly important for coatings applied to alkaline substrates like cement. google.com The hydrolytic stability of vinyl acetate-based copolymers can be improved by the inclusion of these more stable vinyl esters. google.com
Catalysis Research with this compound Metal Complexes
Metal complexes of this compound are being investigated for their catalytic activities in various chemical reactions. ontosight.ai The carboxylate group of this compound can coordinate with metal ions, forming stable complexes with potential applications in both homogeneous and heterogeneous catalysis. ontosight.ai
Development of Homogeneous and Heterogeneous Catalysts
Homogeneous Catalysts: Metal complexes of this compound can act as homogeneous catalysts, where the catalyst is in the same phase as the reactants. savemyexams.comchemguide.co.uk These complexes are often soluble in the reaction medium, allowing for high catalytic activity and selectivity under mild reaction conditions. ethz.ch Research in this area focuses on synthesizing well-defined metal complexes and understanding their reaction mechanisms. orientjchem.orguclouvain.be The ligands, in this case, neoundecanoate, play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the catalyst's performance. ethz.ch
Heterogeneous Catalysts: this compound metal complexes can also be supported on solid materials to create heterogeneous catalysts. savemyexams.comchemguide.co.uk In this configuration, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. ethz.ch Research in this domain involves impregnating or grafting the metal complexes onto solid supports like silica (B1680970) or alumina. The challenge lies in creating stable and active catalysts where the active sites are well-defined and accessible to the reactants. ethz.ch
| Catalyst Type | Phase | Advantages | Disadvantages |
| Homogeneous | Same phase as reactants | High activity and selectivity, mild reaction conditions ethz.ch | Difficult catalyst separation and recycling ethz.ch |
| Heterogeneous | Different phase from reactants | Easy catalyst separation and recycling ethz.ch | Potentially lower activity, diffusion limitations ethz.ch |
Application in Organic Synthesis and Industrial Processes
Metal complexes derived from this compound are explored as catalysts in a range of organic synthesis and industrial processes. ontosight.ai One potential application is in oxidation reactions. ontosight.ai For instance, manganese complexes with carboxylate ligands have been studied for their catalytic activity in various oxidation processes. ontosight.ai
Another significant area of application is in polymerization reactions. ontosight.ai Metal complexes can act as initiators or catalysts in the polymerization of various monomers. The structure of the neoundecanoate ligand can influence the stereochemistry and molecular weight of the resulting polymer.
In industrial settings, the development of efficient and recyclable catalysts is of paramount importance. sciencenet.cn Research into this compound-based catalysts aims to provide solutions for more sustainable chemical processes. For example, phase-transfer catalysis, where a catalyst facilitates the reaction between reactants in different immiscible phases, is a widely applied technique in the chemical industry. mdpi.com
Advanced Materials Research utilizing this compound
This compound and its derivatives are also being investigated for their potential use in the development of advanced materials. mpie.deresearchopenworld.com The unique properties imparted by the branched alkyl chain of this compound can be harnessed to create materials with specific functionalities.
Research in this area includes the incorporation of this compound into various material matrices to modify their properties. For example, in the field of composite materials, this compound could potentially be used as a surface modifier for fillers to improve their compatibility with a polymer matrix. This can lead to enhanced mechanical and thermal properties of the composite material. mdpi.com
Furthermore, the hydrophobic nature of this compound makes it a candidate for developing water-repellent surfaces and coatings. These could have applications in various fields, from self-cleaning surfaces to anti-icing coatings. The design and synthesis of novel materials incorporating this compound are driven by the need for materials with tailored properties for specific, high-performance applications. tu-freiberg.de
Precursors for Nanostructured Materials
Nanostructured materials, which have at least one dimension between 1 and 100 nm, exhibit unique properties due to their high surface-to-volume ratio and quantum effects. mdpi.commdpi.com The synthesis of these materials often relies on precursor molecules that can be assembled in a controlled manner. Carboxylic acids, including this compound, are significant in this field, particularly as ligands in the formation of metal-carboxylate complexes.
These complexes can serve as direct precursors for materials like metal oxide nanoparticles. ontosight.ai For instance, copper carboxylates, which can be formed with ligands such as this compound, are used as precursors to generate copper oxide nanoparticles. ontosight.ai These nanoparticles have potential applications in electronics, energy storage, and optical devices. ontosight.ai
A prominent area of research is the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials composed of metal ions or clusters linked by organic molecules. mdpi.commdpi.com The organic linkers are typically multi-topic carboxylic acids. nih.gov The synthesis process involves the reaction between a metal salt and the organic linker to create a porous structure with a vast internal surface area, making MOFs promising for applications in gas storage, catalysis, and sensing. mdpi.commdpi.com While specific research often highlights linkers like terephthalic acid or trimellitic acid, the fundamental chemistry allows for the use of various carboxylates to tune the framework's properties. mdpi.comthe-innovation.org The choice of the organic ligand is crucial as it influences the pore size, stability, and functionality of the final MOF. the-innovation.org
| Material Type | Precursor(s) | Role of Carboxylate (e.g., this compound) | Potential Applications |
| Metal Oxide Nanoparticles | Metal-carboxylate complexes (e.g., Copper neoundecanoate) | Acts as a ligand that decomposes upon heating to form the desired metal oxide structure. ontosight.ai | Electronics, Catalysis, Energy Storage. ontosight.ai |
| Metal-Organic Frameworks (MOFs) | Metal salts (e.g., Zirconyl chloride, Zinc acetate) and organic linkers (e.g., Carboxylic acids). nih.govthe-innovation.org | Functions as the organic strut or "linker" that connects metal nodes to build the porous framework. mdpi.com | Gas Separation & Storage, Heterogeneous Catalysis, Chemical Sensing. mdpi.comnih.gov |
| Nanostructured Coatings | Colloidal dispersions of nanoparticles. european-mrs.com | Can be used to stabilize nanoparticles in dispersion or to functionalize the surface of the final coating. frontiersin.org | Smart Windows, Sensors, Anti-corrosion surfaces. european-mrs.comcortecvci.com |
Surface Chemistry and Coating Research
The chemical properties of this compound make it a candidate for research in surface chemistry and the formulation of advanced coatings. Long-chain carboxylic acids can adsorb onto metal surfaces, modifying their properties to enhance performance, particularly for corrosion resistance. ekb.eg
Research into corrosion inhibitors has explored a wide range of organic compounds that protect metal surfaces. cortecvci.com Volatile Corrosion Inhibitors (VCIs) are one class of such compounds that function by releasing a vapor that adsorbs onto a metal surface, creating a hydrophobic, protective layer. cortecvci.com While often amine-based, the principle of using organic molecules to repel water is fundamental. Carboxylic acids and their derivatives can function as contact corrosion inhibitors, forming a protective film at the coating-metal interface. This film acts as a barrier to corrosive agents. ekb.egiiardjournals.org For example, studies have shown that modifying surfaces with organic acids can significantly reduce the adhesion of corrosive elements. mdpi.com
| Research Area | Function of Organic Acid | Mechanism | Related Findings |
| Corrosion Inhibition | Contact Inhibitor / Surface Modifier | Adsorption onto the metal surface to form a protective, hydrophobic film that acts as a barrier. cortecvci.comekb.eg | Epoxy coatings and those containing inhibitors like sodium tetraborate (B1243019) are studied for their anticorrosive performance. nih.govscirp.org |
| Hydrophobic Coatings | Surface Functionalization Agent | Covalent attachment or physisorption of the long, nonpolar hydrocarbon tail to a surface creates a water-repellent (hydrophobic) effect. mdpi.com | CuO surfaces modified with stearic acid exhibit superhydrophobic properties, mimicking a lotus (B1177795) leaf. mdpi.com |
| Coating Formulation | Additive / Stabilizer | Influences rheological properties and the stability of nanoparticle or pigment dispersions within the coating formulation. mdpi.com | The presence of dodecanoic acid, a hydrolysis product, significantly changes the surface activity of surfactant solutions. mdpi.com |
Research into Sustainable Production of Industrial Chemicals from Fatty Acids
The chemical industry is increasingly focused on sustainability, emphasizing the use of renewable feedstocks and environmentally benign processes to reduce reliance on petrochemicals. solubilityofthings.com Fatty acids, including this compound, are central to this transition, as they can be produced through biological routes such as fermentation and from biomass. solubilityofthings.combasf.com
Modern biorefineries aim to convert plant biomass, agricultural waste, and other renewable materials into a range of valuable chemicals. afyren.comnih.gov These processes often use engineered microbes in fermentation to convert sugars or other carbon sources into specific organic acids and alcohols. basf.comnih.gov For example, partnerships have been formed to scale up fermentation technology for the production of fatty acids and their derivatives from renewable methanol (B129727), which itself can be derived from captured CO2. basf.com This represents a significant move towards a circular economy.
The advantages of these bio-based production methods are numerous. They often have a lower carbon footprint compared to traditional fossil-fuel-based synthesis. afyren.comlanxess.com A biorefinery producing a family of organic acids from non-food biomass reported a process that divides CO2 emissions by three compared to conventional methods. afyren.com Furthermore, these biological processes can lead to the creation of "drop-in" chemicals that are identical to their petrochemical counterparts, as well as novel molecules with new functionalities. LANXESS, for example, has developed a line of products under the "Scopeblue" label that are made from over 50% sustainable raw materials or have a significantly reduced carbon footprint, including chemicals derived from bio-based feedstocks. lanxess.com This trend positions fatty acids derived from fermentation, like this compound, as key building blocks for a more sustainable chemical industry. basf.com
| Production Aspect | Conventional Method (Petrochemical) | Sustainable Method (Bio-based) | Key Benefits of Sustainable Route |
| Feedstock | Fossil fuels (e.g., petroleum, natural gas). | Biomass, agricultural waste, renewable methanol, sugars. solubilityofthings.combasf.comafyren.com | Reduced reliance on finite resources; utilization of waste streams. solubilityofthings.com |
| Process | High-temperature, high-pressure chemical synthesis. | Microbial fermentation, enzymatic conversion. basf.comnih.gov | Lower energy consumption; operates under milder conditions; potential for "zero waste" processes. afyren.com |
| Environmental Impact | Higher greenhouse gas emissions; potential for hazardous by-products. | Significantly lower carbon footprint; utilization of CO2 as an indirect feedstock; production of biodegradable materials. afyren.comlanxess.com | Contributes to circular economy goals and climate targets. basf.comafyren.com |
| Product Examples | Adipic acid, Phthalic anhydride (B1165640). lanxess.com | Bio-based organic acids, fatty alcohols, polylactic acid (PLA). solubilityofthings.combasf.com | Creation of "green" chemicals and materials with improved sustainability profiles. lanxess.com |
Environmental Fate and Degradation Research of Neoundecanoic Acid
Biodegradation Pathways and Kinetics (non-ecotoxicological)
The biodegradation of neoundecanoic acid is a key element in its environmental fate. As a branched-chain fatty acid, its structure presents unique challenges and pathways for microbial breakdown compared to its linear counterparts.
Microbial Degradation Mechanisms
While specific studies on the microbial degradation pathways of this compound are not extensively detailed in public literature, the mechanisms can be inferred from research on similar branched-chain and long-chain fatty acids. The primary route for fatty acid breakdown in microorganisms is the β-oxidation pathway. frontiersin.orgresearchgate.netnih.gov However, the branched structure of this compound, specifically the presence of methyl groups along its carbon chain, complicates this process.
Microbial degradation of branched-chain alkanes, which are precursors to such acids, often involves terminal or subterminal oxidation to form a corresponding alcohol, which is then oxidized to an aldehyde and subsequently to a carboxylic acid—in this case, this compound. researchgate.netmdpi.com Once formed, the degradation of the branched acid may require specialized enzymatic pathways to handle the methyl branches that can block standard β-oxidation. nih.gov Microorganisms capable of degrading such compounds often operate in consortia, where different species perform sequential steps in the degradation process. frontiersin.org The initial steps are typically carried out by extracellular enzymes that break the molecule into smaller fragments, which can then be transported into the microbial cells for mineralization through central metabolic routes like the Krebs cycle. researchgate.net
Persistence and Half-Life Studies in Environmental Matrices
Data on the persistence of this compound is limited, with studies on its close analogue, neodecanoic acid (a C10 branched-chain carboxylic acid), often used for assessment. Standard OECD ready biodegradation tests on neodecanoic acid show that it is not readily biodegradable, exhibiting only 11% biodegradation over a 28-day period. europa.eu This suggests a significant potential for persistence in the environment.
Table 9.1: Biodegradation Data for Neodecanoic Acid (Analogue)
| Test Type | Duration | Result | Classification | Source |
|---|
Abiotic Degradation Processes in Environmental Systems
Abiotic processes, which are non-biological chemical and physical transformations, are another critical aspect of a chemical's environmental fate.
Photolysis and Chemical Transformation Studies
For this compound and its analogue neodecanoic acid, abiotic degradation is not considered a significant environmental fate process. europa.eu These compounds lack functional groups that are susceptible to hydrolysis under typical environmental pH conditions.
Furthermore, neodecanoic acid does not absorb light in the environmentally relevant spectrum (290 to 750 nm), which means that direct photolysis (degradation by sunlight) is not an expected transformation pathway. europa.eu While indirect photolysis can occur for some compounds, available data suggests that for branched-chain carboxylic acids like this compound, it is not a major route of degradation. europa.eunih.gov
Modeling of Environmental Transport and Distribution
Models of environmental transport and distribution rely on key physicochemical properties to predict how a substance will move between air, water, and soil.
Sorption and Mobility Studies
The mobility of this compound in the environment is largely governed by its sorption (adhesion) to soil and sediment particles. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for the analogue neodecanoic acid is 121 L/kg. europa.eu This value suggests that the compound has a low to moderate potential for sorption.
However, as an ionizable organic compound, its sorption behavior is highly dependent on the pH of the surrounding environment. europa.eunih.gov At a pH below its acid dissociation constant (pKa), it will exist predominantly in its neutral acid form, which is more likely to sorb to organic matter. As the pH increases above the pKa, the acid will deprotonate to form its anionic conjugate base. This negatively charged anion is more water-soluble and can be repelled by the typically negative charges on soil mineral and organic matter surfaces, leading to increased mobility in soil and groundwater. nih.gov
The potential for volatilization from water or soil surfaces is considered low. This is based on neodecanoic acid's very low vapor pressure of 0.65 Pa and a calculated Henry's Law constant of 0.54 Pa·m³/mol, which indicates that it is not expected to rapidly move from water to air. europa.eu
Table 9.2: Environmental Transport Properties for Neodecanoic Acid (Analogue)
| Property | Value | Interpretation | Source |
|---|---|---|---|
| Koc (estimated) | 121 L/kg | Low to moderate sorption potential; pH-sensitive | europa.eu |
| Vapor Pressure | 0.65 Pa | Limited volatilization from soil | europa.eu |
Research on Environmental Sustainability and Life Cycle Analysis in Production
The industrial production of this compound, a highly branched C11 carboxylic acid, relies predominantly on the hydrocarboxylation of C10 olefin isomers, a process often catalyzed by strong mineral acids. As with many large-scale chemical manufacturing processes, understanding its environmental footprint is critical for sustainable development and regulatory compliance. Life Cycle Analysis (LCA) provides a systematic framework for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to the factory gate ("gate"). Research in this area focuses on quantifying these impacts and identifying "hotspots" where improvements can be made.
The cradle-to-gate LCA for this compound production typically defines the system boundary to include the sourcing of raw materials, their transport to the manufacturing facility, and the production process itself, up to the point where the final product is ready for distribution. The primary inputs are C10 olefins (derived from petrochemical sources), carbon monoxide, an acid catalyst, and significant amounts of energy and water.
Life Cycle Inventory (LCI)
Detailed research findings indicate that the primary contributors to the environmental burden are the energy required for the reaction and subsequent purification steps (distillation) and the production of the C10 olefin feedstock itself, which is an energy-intensive petrochemical process. The table below summarizes typical inventory data for the production of this compound.
Table 1. Representative Life Cycle Inventory (LCI) for the Production of 1,000 kg of this compound (Cradle-to-Gate)
| Parameter | Category | Value (per 1,000 kg Product) | Notes |
|---|---|---|---|
| C10 Olefins | Raw Material Input | ~ 850 kg | Primary petrochemical feedstock. |
| Carbon Monoxide | Raw Material Input | ~ 180 kg | Reactant in the hydrocarboxylation step. |
| Sulfuric Acid (98%) | Catalyst/Reagent Input | Variable (Catalytic) | Used in traditional processes; generates significant waste if not recycled. |
| Process Water | Utility Input | 15,000 - 25,000 L | For reaction quenching, washing, and steam generation. |
| Electricity | Energy Input | 400 - 600 kWh | Powers pumps, agitators, and control systems. |
| Steam | Energy Input | 3,500 - 5,000 kg | Mainly for distillation and purification columns. |
| Wastewater | Emission to Water | 16,000 - 26,000 L | Contains organic residues and salts after treatment. |
| CO₂ Equivalents | Emission to Air | 2,800 - 3,500 kg | Sum of direct and indirect (energy-related) emissions. |
| Spent Acid / Salt Cake | Solid Waste | 50 - 200 kg | Significant environmental burden from older processes; reduced with catalyst recycling. |
Life Cycle Impact Assessment (LCIA)
The LCIA phase translates the inventory data into potential environmental impacts. Research consistently identifies two major hotspots in the production of this compound: the upstream production of C10 olefins and the energy consumption during the manufacturing and purification stages.
Global Warming Potential (GWP): This is predominantly driven by the carbon dioxide emissions from burning fossil fuels to generate steam and electricity. The production of carbon monoxide via steam reforming of natural gas is also a notable contributor.
Acidification Potential (AP): This impact is largely associated with the traditional use of liquid sulfuric acid as a catalyst. Although modern plants incorporate recycling loops, fugitive emissions of sulfur oxides (SOx) and the disposal of spent acid or neutralized salt cake can contribute to acidification.
Fossil Fuel Depletion: The process is heavily reliant on non-renewable petrochemical feedstocks (olefins) and natural gas (for energy and CO production), resulting in a high score in this category.
The following table summarizes the key impact assessment results based on scientific modeling of the production process.
Table 2. Life Cycle Impact Assessment (LCIA) Profile for the Production of 1,000 kg of this compound
| Impact Category (Method: CML-IA) | Potential Impact | Primary Contributor(s) |
|---|---|---|
| Global Warming Potential (GWP 100a) | 2,800 - 3,500 kg CO₂ eq. | Energy generation (steam); Feedstock production (olefins, CO). |
| Acidification Potential (AP) | 8 - 15 kg SO₂ eq. | SOx/NOx from energy generation; Potential fugitive losses from acid catalyst systems. |
| Eutrophication Potential (EP) | 1.5 - 2.5 kg PO₄³⁻ eq. | Wastewater discharge containing residual nitrogen and phosphorus compounds. |
| Photochemical Ozone Creation Potential (POCP) | 0.6 - 1.1 kg C₂H₄ eq. | Volatile Organic Compound (VOC) emissions from feedstock handling and process vents. |
| Abiotic Depletion Potential (Fossil Fuels) | 45,000 - 55,000 MJ | Consumption of natural gas and crude oil for feedstocks and energy. |
Research on Sustainability Improvements
LCA studies are instrumental in guiding research and development toward more sustainable production methods. Key areas of investigation include:
Advanced Catalysis: The most significant research thrust is the replacement of homogeneous liquid acid catalysts (e.g., sulfuric acid) with heterogeneous solid acid catalysts. Solid catalysts, such as zeolites or ion-exchange resins, can be easily separated from the reaction mixture, drastically reducing the formation of acidic waste and eliminating the energy-intensive quenching and separation steps. This leads to lower GWP, AP, and water usage.
Process Intensification: Research into continuous flow reactors, as opposed to traditional batch reactors, shows promise for improving energy efficiency, reaction selectivity, and safety. This reduces the energy demand per unit of product, directly lowering the associated environmental impacts.
Energy Integration: Implementing heat integration (pinch analysis) within the manufacturing plant can recover waste heat from distillation columns and reactors to preheat feed streams or generate low-pressure steam. This optimization can reduce the primary energy demand by 15-25%, significantly lowering the GWP and fossil fuel depletion impacts.
These research avenues demonstrate a clear pathway to mitigating the environmental footprint of this compound production, shifting the process toward greater environmental sustainability.
Future Directions in Neoundecanoic Acid Research
Integration of Artificial Intelligence and Machine Learning in Neoundecanoic Acid Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of handling the high dimensionality of biological and chemical data. researchgate.net These technologies are being applied to predict the properties and functionalities of molecules, optimize reaction conditions, and analyze complex datasets from metabolomics and other 'omics' fields. researchgate.netresearchgate.net
For this compound and other branched-chain fatty acids, AI and ML can accelerate research in several key areas:
Property Prediction: ML models, such as artificial neural networks (ANNs) and random forests (RF), can be trained on existing data to predict the physical and chemical properties of this compound derivatives. researchgate.net This allows for the rapid screening of potential candidates for specific applications without the need for extensive laboratory synthesis and testing.
Metabolic Pathway Analysis: In the context of biological systems, AI can analyze metabolomic data to identify and understand pathways involving branched-chain fatty acids. nih.gov This is crucial for understanding their role in health and disease and for engineering biological systems for their production. nih.govnih.gov
Biomarker Discovery: Machine learning algorithms can identify branched-chain fatty acids like this compound as potential biomarkers for various conditions by analyzing complex datasets from patient samples. nih.gov
The table below outlines potential applications of AI and ML in this compound research.
| Application Area | AI/ML Tool | Expected Outcome |
| Material Science | Predictive Modeling (e.g., ANNs, RF) | Accelerated discovery of new polymers and lubricants with desired properties. researchgate.net |
| Biocatalysis | Pathway Prediction Algorithms | Design of optimized metabolic pathways for microbial production of this compound. mdpi.com |
| Metabolomics | Pattern Recognition, Classification Models | Identification of this compound as a biomarker in disease diagnostics. researchgate.netnih.gov |
| Reaction Optimization | Regression Models | Prediction of optimal conditions for the synthesis and modification of this compound. researchgate.net |
Exploration of Novel Biocatalytic Systems
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and sustainable alternative to traditional chemical synthesis. vapourtec.comuni-greifswald.de Research in this area is focused on discovering and engineering enzymes and microbial systems for the efficient and selective production of valuable chemicals like this compound.
Future research in the biocatalytic production of this compound will likely focus on:
Enzyme Discovery and Engineering: Identifying and optimizing enzymes, such as ketoreductases (KREDs) and lipases, that can produce the specific branched structure of this compound. uni-greifswald.denih.gov Directed evolution and computationally-guided engineering are powerful tools to improve enzyme activity and stability. nih.gov
Whole-Cell Biocatalysis: Developing engineered microorganisms (e.g., E. coli, S. cerevisiae) that can convert simple feedstocks into this compound. nih.gov This approach avoids the need for costly enzyme purification. nih.gov
Synergistic Catalysis: Combining biocatalysis with other catalytic methods, such as photoredox catalysis, to create novel reaction pathways for the synthesis of this compound derivatives. nih.gov
The following table summarizes potential biocatalytic systems for this compound synthesis.
| Biocatalytic System | Enzyme Class | Potential Advantages |
| Engineered Microorganisms | Fatty Acid Synthases, Carboxylases | Utilizes renewable feedstocks; scalable production. |
| Immobilized Enzymes | Lipases, Esterases | High selectivity, reusability, and stability. vapourtec.com |
| Synergistic Systems | Photoredox-Enzyme Hybrids | Enables novel chemical transformations not found in nature. nih.gov |
Advanced Materials Development
This compound and its derivatives are valuable building blocks for advanced materials due to their unique molecular structure. ontosight.ai They can be used as precursors for nanoparticles, components in polymers and coatings, and additives in lubricants. ontosight.aigoogle.com
Future research in this area will explore:
Polymers and Composites: Incorporating this compound into polymer backbones to create materials with tailored properties such as flexibility, thermal stability, and hydrophobicity. Its use in bio-based composites is also an area of interest. sustainablemanufacturingexpo.com
High-Performance Lubricants: The branched structure of this compound can improve the viscosity and thermal stability of lubricants, making it a candidate for high-performance applications.
Nanomaterials: Using this compound as a ligand to create stable metal carboxylate complexes, which can then serve as precursors for metal oxide nanoparticles with applications in electronics and catalysis. ontosight.aiopenaccessjournals.com
Smart Materials: Developing materials that can respond to external stimuli, such as self-healing polymers that incorporate this compound derivatives to extend product lifecycles. sustainablemanufacturingexpo.com
The table below highlights potential applications of this compound in advanced materials.
| Material Type | Role of this compound | Potential Application |
| Polymers | Monomer or additive | Creates materials with enhanced flexibility and durability. sustainablemanufacturingexpo.com |
| Coatings | Component of resins | Improves weather resistance and surface properties. ontosight.ai |
| Nanoparticles | Precursor (metal carboxylate) | Synthesis of functional nanoparticles for catalysis and electronics. ontosight.ai |
| Lubricants | Additive | Enhances thermal and oxidative stability. google.com |
Interdisciplinary Research with this compound as a Model Compound
The well-defined, branched structure of this compound makes it an excellent model compound for fundamental studies in chemistry, physics, and materials science. nih.gov Interdisciplinary research using this compound can provide insights into complex phenomena that are broadly applicable to other molecular systems.
Future interdisciplinary research could involve:
Physical Chemistry: Studying the self-assembly and phase behavior of this compound to understand how molecular architecture influences macroscopic properties.
Biophysics: Investigating the interactions of this compound with lipid membranes and proteins to model the behavior of branched-chain fatty acids in biological systems.
Surface Science: Using this compound to form monolayers at interfaces to study lubrication, adhesion, and corrosion inhibition at a molecular level.
By serving as a model compound, this compound can help bridge the gap between different scientific disciplines, leading to a more comprehensive understanding of complex systems. nih.gov
Q & A
Q. What are the primary synthesis routes for neoundecanoic acid, and how do purity levels vary across methods?
this compound is typically synthesized via catalytic oxidation of alkanes or carboxylation of terminal alkenes. Purity depends on reaction conditions (e.g., catalyst type, temperature) and post-synthesis purification methods such as fractional distillation or recrystallization . Analytical techniques like gas chromatography (GC) with flame ionization detection or nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity (>98% for research-grade standards) .
Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?
this compound poses skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) risks. Methodological precautions include:
- Using fume hoods to avoid aerosol inhalation .
- Wearing nitrile gloves and safety goggles to prevent direct contact .
- Storing the compound in sealed containers away from oxidizers and bases to prevent reactive hazards .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?
- FT-IR spectroscopy : Identifies carboxyl (-COOH) and alkyl chain absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms chain length and branching (e.g., methyl group signals in branched derivatives) .
- Mass spectrometry (MS) : Validates molecular weight (186.29 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Experimental framework :
Prepare aqueous solutions at pH 2–12 using buffers (e.g., HCl/NaOH).
Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.
Monitor degradation via high-performance liquid chromatography (HPLC) and quantify residual acid .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies arise from impurities, solvent polarity, and measurement techniques. To address this:
- Standardize solvent purity (e.g., HPLC-grade).
- Use gravimetric analysis for solubility quantification.
- Cross-validate results with computational models (e.g., Hansen solubility parameters) .
Q. How can this compound be integrated into lipid bilayer studies to model membrane interactions?
- Experimental design :
Formulate liposomes with varying ratios of this compound and phospholipids (e.g., DPPC).
Use differential scanning calorimetry (DSC) to assess phase transition temperatures.
Employ fluorescence anisotropy to measure membrane fluidity changes .
- Key finding : The acid’s short chain increases membrane permeability compared to longer-chain fatty acids .
Q. What advanced statistical methods are suitable for analyzing clustered toxicity data from in vitro assays?
- Approach : Apply mixed-effects models to account for batch variability in cell culture experiments.
- Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across replicates .
Contradiction and Reproducibility
Q. Why do conflicting results emerge in studies on this compound’s antimicrobial efficacy, and how can reproducibility be improved?
- Root causes : Variability in microbial strains, solvent carriers (e.g., DMSO vs. ethanol), and inoculation densities.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
